Cofrogliptin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1844874-26-5 |
|---|---|
Molecular Formula |
C18H19F5N4O3S |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(2R,3S,5R,6S)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-6-(trifluoromethyl)oxan-3-amine |
InChI |
InChI=1S/C18H19F5N4O3S/c1-31(28,29)27-7-9-6-26(8-14(9)25-27)15-5-13(24)16(30-17(15)18(21,22)23)11-4-10(19)2-3-12(11)20/h2-4,7,13,15-17H,5-6,8,24H2,1H3/t13-,15+,16+,17-/m0/s1 |
InChI Key |
GUBOXFWNNXSQNH-SVGFKBNWSA-N |
Isomeric SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](O[C@@H]3C(F)(F)F)C4=C(C=CC(=C4)F)F)N |
Canonical SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3C(F)(F)F)C4=C(C=CC(=C4)F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Cofrogliptin: A Technical Deep Dive into a Long-Acting DPP-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofrogliptin (HSK7653) is an orally administered, potent, and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4) developed for the treatment of type 2 diabetes mellitus (T2DM).[1] Its extended duration of action allows for a less frequent, biweekly dosing regimen, which may offer advantages in patient compliance and adherence to therapy.[2] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy and safety.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[3] This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, leading to improved glycemic control.[3]
Preclinical Pharmacology
In Vitro DPP-4 Inhibition
This compound is a potent inhibitor of the DPP-4 enzyme, with a reported half-maximal inhibitory concentration (IC50) value of 4.18 nM.[2]
Table 1: In Vitro DPP-4 Inhibitory Activity of this compound
| Compound | IC50 (nM) |
| This compound (HSK7653) | 4.18[2] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (General Methodology)
A standard in vitro DPP-4 inhibitor screening assay involves the use of a fluorogenic substrate to measure DPP-4 activity. The general steps are as follows:
-
Reagent Preparation:
-
A DPP-4 assay buffer is prepared.
-
A solution of recombinant human DPP-4 enzyme is made.
-
A solution of a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) is prepared.
-
The test inhibitor (this compound) is dissolved and diluted to various concentrations.
-
A known DPP-4 inhibitor (e.g., sitagliptin) is used as a positive control.
-
-
Assay Procedure:
-
The DPP-4 enzyme, assay buffer, and either the test inhibitor or control are added to the wells of a microplate.
-
The plate is incubated to allow the inhibitor to bind to the enzyme.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is proportional to the fluorescence signal.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the uninhibited control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable model.
-
In Vivo Preclinical Studies
In vivo studies in animal models have demonstrated the long-acting nature of this compound. In rhesus monkeys, a single oral dose of 10 mg/kg resulted in over 80% inhibition of plasma DPP-4 for at least 12 days.[2] At the end of the second and third weeks after administration, the plasma DPP-4 inhibition rates were 76.16% and 43.41%, respectively.[2] Studies in ob/ob mice showed that this compound exhibited a longer inhibition time of DPP-4 and led to a decrease in HbA1c levels at doses of 3 and 10 mg/kg.[2]
Clinical Pharmacology
Pharmacokinetics
Phase 1 studies in healthy volunteers have been conducted to evaluate the pharmacokinetic profile of this compound. A single ascending dose study investigated doses ranging from 5 mg to 150 mg.[4] These studies have confirmed the long-acting nature of this compound, with a reported elimination half-life of 81.8 to 131.5 hours in healthy volunteers.[4] A population pharmacokinetics and pharmacodynamics (PopPKPD) model was developed using data from the single ascending dose study to simulate the pharmacokinetic and pharmacodynamic profiles after multiple doses.[5]
Table 2: Summary of this compound Pharmacokinetic Properties in Healthy Volunteers
| Parameter | Value | Study Population |
| Doses Studied (SAD) | 5, 10, 25, 50, 100, 150 mg[6] | Healthy Volunteers[6] |
| Elimination Half-life (t½) | 81.8 - 131.5 hours[4] | Healthy Volunteers[4] |
Clinical Efficacy and Safety
The efficacy and safety of this compound have been evaluated in several Phase 3 clinical trials, primarily in Chinese patients with type 2 diabetes.
Monotherapy: Placebo-Controlled Trial (NCT04556851)
A randomized, double-blind, placebo-controlled, Phase 3 trial evaluated the efficacy and safety of this compound monotherapy in drug-naïve Chinese patients with T2DM.[7] Patients were randomized to receive this compound 10 mg, this compound 25 mg, or placebo once every two weeks for 24 weeks.[7]
Table 3: Efficacy Results of this compound Monotherapy at 24 Weeks (NCT04556851)
| Parameter | This compound 10 mg (n=158) | This compound 25 mg (n=158) | Placebo (n=159) |
| Baseline HbA1c (%) | |||
| Change from Baseline in HbA1c (%) | |||
| LS Mean Difference vs. Placebo (95% CI) | -0.63% (-0.81, -0.46)[7] | -0.59% (-0.77, -0.42)[7] | - |
| p-value vs. Placebo | <0.0001[7] | <0.0001[7] | - |
| Change from Baseline in Fasting Plasma Glucose (mmol/L) | |||
| LS Mean Difference vs. Placebo (95% CI) | |||
| p-value vs. Placebo |
Data for Baseline HbA1c, Change from Baseline in HbA1c, and Fasting Plasma Glucose are not fully available in the provided search results and require the full publication for completion.
The study concluded that this compound provided significant glycemic control over 52 weeks and was generally well-tolerated.[7]
Add-on to Metformin: Active-Controlled Trial vs. Linagliptin
A Phase 3, randomized, double-blind, active-controlled, non-inferiority trial compared the efficacy and safety of this compound (10 mg and 25 mg once every two weeks) with daily linagliptin (5 mg) as an add-on therapy in Chinese patients with T2DM inadequately controlled on metformin.[8]
Table 4: Efficacy Results of this compound as Add-on to Metformin at 24 Weeks
| Parameter | This compound 10 mg Q2W | This compound 25 mg Q2W | Linagliptin 5 mg Daily |
| Number of Patients | |||
| Baseline HbA1c (%) | |||
| LS Mean Change from Baseline in HbA1c (SE) | -0.96 (0.063)[8] | -0.99 (0.064)[8] | -1.07 (0.065)[8] |
| Non-inferiority to Linagliptin | Met[8] | Met[8] | - |
Specific patient numbers and baseline HbA1c values are not fully detailed in the provided abstracts.
The trial demonstrated that the glucose-lowering effect of biweekly this compound was non-inferior to daily linagliptin in this patient population, with a similar safety profile over 52 weeks.[8]
Safety Profile
Across the clinical trials, this compound was generally well-tolerated.[7][8] The incidence of adverse events was similar between the this compound and comparator groups.[8] Importantly, no serious hypoglycemic events were reported in the active-controlled trial.[8]
Conclusion
This compound is a potent and long-acting DPP-4 inhibitor with a pharmacokinetic profile that supports a biweekly dosing schedule. Clinical trials have demonstrated its efficacy in improving glycemic control in patients with type 2 diabetes, both as monotherapy and as an add-on to metformin, with a favorable safety and tolerability profile. Its less frequent administration offers a potential advantage in improving patient adherence to treatment. Further research and real-world evidence will continue to delineate the role of this compound in the management of type 2 diabetes.
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A model-informed approach to accelerate the clinical development of this compound (HSK7653), a novel ultralong-acting dipeptidyl peptidase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound once every 2 weeks as add-on therapy to metformin versus daily linagliptin in patients with type 2 diabetes in China: A randomized, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cofrogliptin: A Technical Deep Dive into Incretin System Enhancement
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cofrogliptin (HSK7653) is a potent, orally administered, long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4) developed for the treatment of type 2 diabetes mellitus (T2DM). By selectively inhibiting the DPP-4 enzyme, this compound prevents the degradation of the endogenous incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism enhances the incretin effect, leading to glucose-dependent insulin secretion and suppression of glucagon release, thereby improving glycemic control. Preclinical and clinical studies have demonstrated this compound's efficacy in reducing HbA1c levels with a favorable safety profile, distinguishing itself with a unique biweekly dosing regimen that may improve patient adherence. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction to the Incretin System and DPP-4 Inhibition
The incretin system plays a pivotal role in glucose homeostasis. In response to food intake, intestinal L-cells and K-cells secrete the incretin hormones GLP-1 and GIP, respectively. These hormones potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon secretion from α-cells.[1] However, the biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).
DPP-4 inhibitors, a class of oral antidiabetic agents, prevent this degradation, thereby increasing the circulating levels of active GLP-1 and GIP. This enhancement of the incretin system leads to improved glycemic control with a low risk of hypoglycemia, as the insulinotropic effect is glucose-dependent.
This compound: Mechanism of Action
This compound is a highly selective and potent inhibitor of the DPP-4 enzyme.[2] Its primary mechanism of action involves binding to the active site of DPP-4, preventing the cleavage of GLP-1 and GIP. The prolonged activity of these incretin hormones results in:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreas to release more insulin in response to elevated blood glucose levels.
-
Suppressed Glucagon Secretion: Elevated GLP-1 levels suppress the release of glucagon, a hormone that raises blood glucose levels, particularly in the postprandial state.
-
Delayed Gastric Emptying: GLP-1 is also known to slow the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-meal glucose excursions.
The following diagram illustrates the signaling pathway of the incretin system and the role of this compound.
References
Preclinical Pharmacological Profile of Cofrogliptin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cofrogliptin (also known as HSK7653) is a potent, orally administered, long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] Developed for the treatment of type 2 diabetes mellitus (T2DM), its distinct pharmacokinetic profile supports a novel biweekly dosing regimen.[3][4] Preclinical studies have demonstrated sustained DPP-4 inhibition, leading to improved glycemic control in various animal models. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic properties, and safety profile, supported by experimental protocols and visual diagrams to facilitate a deeper understanding for research and development professionals.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.[5] DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[5]
By inhibiting DPP-4, this compound prevents the degradation of active GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action.[3][5] This enhancement of the incretin system leads to improved glycemic control, characterized by lower fasting and postprandial blood glucose levels.[5] A key advantage of this mechanism is its glucose-dependent nature, which translates to a lower risk of hypoglycemia compared to some other classes of antidiabetic agents.[3]
In Vitro Pharmacology
DPP-4 Inhibitory Activity
This compound is a highly potent inhibitor of the DPP-4 enzyme. In vitro enzymatic assays have demonstrated its strong inhibitory capability.
Table 1: In Vitro DPP-4 Inhibitory Activity
| Compound | Parameter | Value (nM) |
|---|
| this compound | IC50 | 4.18[1] |
Experimental Protocol: DPP-4 Inhibitor Screening Assay
This protocol describes a representative fluorescence-based method for determining the in vitro inhibitory activity of compounds against DPP-4.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 20 mM Tris-HCl buffer (pH 8.0) containing 100 mM NaCl and 1 mM EDTA.[6]
-
DPP-4 Enzyme Solution: Dilute human recombinant DPP-4 enzyme in cold Assay Buffer to the desired working concentration. Keep on ice.[6][7]
-
Substrate Solution: Dilute a stock solution of the fluorogenic substrate H-Gly-Pro-Aminomethylcoumarin (AMC) in Assay Buffer.[6][7]
-
Test Compound (Inhibitor): Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer to the final desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Control Wells:
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the diluted this compound solution to triplicate wells.[6]
-
Pre-incubation: Incubate the plate for 10-30 minutes at 37°C.[8]
-
Reaction Initiation: Add 50 µL of the Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well is 100 µL.[7]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C, protected from light.[7][8]
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6][7]
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited enzyme control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
In Vivo Pharmacology and Pharmacodynamics
Preclinical studies in various animal models have confirmed the potent and long-lasting antidiabetic efficacy of this compound.
DPP-4 Inhibition in Animal Models
Oral administration of this compound resulted in potent, dose-dependent, and sustained inhibition of plasma DPP-4 activity in mice and rhesus monkeys.
-
In ob/ob Mice: A single oral dose of this compound demonstrated a stronger and more prolonged inhibition of plasma DPP-4 compared to omarigliptin.[9] It also led to a reduction in HbA1c levels at doses of 3 and 10 mg/kg.[1]
-
In Rhesus Monkeys: A single 10 mg/kg oral dose of this compound maintained over 80% plasma DPP-4 inhibition for at least 12 days.[1] The inhibition rates were 76.16% and 43.41% at the end of the second and third weeks post-administration, respectively, highlighting its ultra-long duration of action.[1]
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Species | Model | Dose (Oral) | Primary Outcome | Result |
|---|---|---|---|---|
| ob/ob Mice | T2DM Model | 3, 10, 30 mg/kg | Plasma DPP-4 Inhibition | Strong, dose-dependent inhibition.[1] |
| ob/ob Mice | T2DM Model | 3, 10 mg/kg | HbA1c Levels | Decreased HbA1c.[1] |
| Rhesus Monkeys | Normal | 10 mg/kg | Plasma DPP-4 Inhibition | >80% inhibition for at least 12 days.[1] |
Oral Glucose Tolerance Test (OGTT)
The ability of this compound to improve glucose tolerance is a key indicator of its in vivo efficacy. While specific OGTT data for this compound from preclinical literature is not detailed in the provided search results, this is a standard test for all DPP-4 inhibitors. The expected outcome is a significant reduction in glucose excursion following an oral glucose challenge.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines a typical procedure for assessing the effect of a test compound on glucose tolerance in mice.
-
Animal Preparation:
-
Compound Administration:
-
Procedure:
-
At time t=0, collect a baseline blood sample from the tail vein to measure fasting glucose levels.
-
Immediately after the baseline sample, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose concentrations at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion profile from 0 to 120 minutes for each animal.
-
Compare the AUC values between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA). A significant reduction in AUC indicates improved glucose tolerance.
-
Preclinical Pharmacokinetics
This compound exhibits a pharmacokinetic profile characterized by an exceptionally long half-life and high oral exposure, which is consistent with its prolonged pharmacodynamic effects.
Table 3: Pharmacokinetic Parameters of this compound in ICR Mice
| Parameter | IV Dose (0.5 mg/kg) | PO Dose (2 mg/kg) |
|---|---|---|
| This compound | ||
| t1/2 (h) | 25.6 ± 9.6 | 29.9 ± 3.2 |
| Cl (mL/min/kg) | 2.57 ± 0.09 | - |
| Vdss (L/kg) | 3.30 ± 0.33 | - |
| Cmax (ng/mL) | - | 352 ± 20 |
| AUC0-t (ng·h/mL) | - | 7898 ± 873 |
| F (%) | - | 62.2 ± 6.9 |
| Omarigliptin (for comparison) | ||
| t1/2 (h) | 3.05 ± 0.6 | 4.65 ± 1.4 |
| F (%) | - | 95.0 ± 29 |
Data presented as mean ± SD. Source: MedChemExpress.[1]
Preclinical pharmacokinetic data clearly distinguish this compound from other long-acting DPP-4 inhibitors.[4] For instance, after oral administration in mice, this compound's half-life was significantly longer than that of omarigliptin (29.9 h vs. 4.65 h).[4] This extended half-life is a key attribute supporting its potential for a biweekly dosing schedule in clinical use.[3]
Toxicology and Safety
Preclinical and early clinical data indicate that this compound is generally well-tolerated.[12] In clinical trials, the incidence of hypoglycemia was low and not significantly different from placebo, with no severe hypoglycemic events reported.[13][14] Common adverse events observed in human studies included hyperuricemia, hyperlipidemia, and upper respiratory tract infections, which were generally mild to moderate.[13][15]
Conclusion
The preclinical pharmacological profile of this compound strongly supports its development as an innovative treatment for type 2 diabetes. Its high potency as a DPP-4 inhibitor, combined with an exceptionally long pharmacokinetic half-life, translates into a sustained and durable pharmacodynamic effect. This profile, demonstrated through potent and prolonged DPP-4 inhibition in multiple animal species, provides a solid rationale for the biweekly dosing regimen explored in clinical trials. The favorable safety profile, particularly the low risk of hypoglycemia, further enhances its potential as a valuable therapeutic option that may improve patient adherence and long-term glycemic management.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 4. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. This compound | Orally DPP-4 inhibitor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound once every 2 weeks as add-on therapy to metformin versus daily linagliptin in patients with type 2 diabetes in China: A randomized, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis of Cofrogliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cofrogliptin, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, presents a promising therapeutic agent for the management of type 2 diabetes. This technical guide provides a comprehensive overview of its synthesis, detailing the chemical pathway, experimental protocols, and quantitative data. The synthesis involves a multi-step process commencing with the strategic trifluoromethylation of a tetrahydropyran precursor, followed by a key reductive amination to couple the core heterocyclic moieties, and culminating in a final deprotection step to yield the active pharmaceutical ingredient. This document is intended to serve as a valuable resource for researchers and professionals involved in the field of medicinal chemistry and drug development.
Introduction
This compound (formerly HSK7653) is a novel, orally bioavailable small molecule that selectively inhibits the DPP-4 enzyme.[1][2][3] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1][2][3] The unique structural features of this compound, particularly the trifluoromethyl-substituted tetrahydropyran ring, contribute to its long-acting pharmacokinetic profile, allowing for less frequent dosing regimens.[1][2][3] This guide focuses on the chemical synthesis of this compound, providing a detailed roadmap for its laboratory-scale preparation.
Synthesis Pathway Overview
The synthesis of this compound can be conceptually divided into three main stages:
-
Stage 1: Synthesis of the Trifluoromethylated Tetrahydropyran Intermediate. This stage involves the construction of the key tetrahydropyran ring bearing a trifluoromethyl group and a protected amine functionality.
-
Stage 2: Synthesis of the Pyrrolo[3,4-c]pyrazole Heterocycle. This involves the preparation of the second core heterocyclic component of the molecule.
-
Stage 3: Coupling and Final Deprotection. The two key intermediates are coupled via a reductive amination reaction, followed by the removal of a protecting group to yield this compound.
A schematic representation of the overall synthetic workflow is provided below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of Intermediate 1: tert-butyl ((3R,4S,5R)-5-(2,5-difluorophenyl)-4-hydroxy-6,6,6-trifluorohexyl)carbamate
The synthesis of this key trifluoromethylated tetrahydropyran intermediate is a multi-step process that begins with readily available starting materials. The introduction of the trifluoromethyl group is a critical step, followed by the stereoselective formation of the alcohol and the introduction of the protected amine.
Table 1: Key Reactions and Conditions for Stage 1
| Step | Reaction | Key Reagents and Conditions | Yield (%) |
| 1a | Trifluoromethylation | Umemoto's reagent, DMAP, DMAc | Not Reported |
| 1b | Cyclization | Toluene, reflux | Not Reported |
| 1c | Reduction | NaBH(OAc)₃, CH₃COOH, 1,2-dichloroethane | Not Reported |
Note: Detailed experimental procedures and yields for each step in Stage 1 were not fully available in the reviewed literature. The information presented is based on analogous reactions and general synthetic strategies for similar compounds.
Stage 2: Synthesis of Intermediate 2: 5-(aminomethyl)-2-(methylsulfonyl)-2,5-dihydro-1H-pyrrolo[3,4-c]pyrazole
The synthesis of the bicyclic pyrazole component is also a multi-step sequence.
Table 2: Key Reactions and Conditions for Stage 2
| Step | Reaction | Key Reagents and Conditions | Yield (%) |
| 2a | Cycloaddition | Diethyl acetylenedicarboxylate, arylhydrazine | Not Reported |
| 2b | N-methylation | Methylating agent | Not Reported |
| 2c | Functional group interconversion | Not Reported | Not Reported |
Note: Specific experimental details for the synthesis of this intermediate were not explicitly found in the primary literature for this compound. The pathway is inferred from general synthetic methods for pyrrolo[3,4-c]pyrazole derivatives.
Stage 3: Coupling and Final Deprotection to Yield this compound
This final stage involves the crucial coupling of the two key intermediates and the subsequent removal of the protecting group to afford the final drug substance.
3.1. Reductive Amination
The ketone intermediate derived from Stage 1 is reacted with the amine intermediate from Stage 2 under reductive amination conditions.
-
Protocol: To a solution of the ketone precursor (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, is added the amine intermediate (1.1 eq) and acetic acid (catalytic amount). The mixture is stirred at room temperature before the addition of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction is monitored by TLC or LC-MS until completion. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
3.2. TFA-mediated Deprotection
The Boc-protecting group is removed from the coupled product using trifluoroacetic acid. A specific example for a similar deprotection is provided in the literature.
-
Protocol: The Boc-protected precursor (410 mg, 0.72 mmol) is dissolved in a mixture of dichloromethane (6 mL) and trifluoroacetic acid (2 mL). The solution is stirred at room temperature for 1 hour. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate (30 mL). The aqueous phase is extracted with ethyl acetate (2 x 30 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (dichloromethane/methanol = 30:1) to afford the final product.
Table 3: Quantitative Data for the Final Deprotection Step
| Reactant | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) |
| Boc-protected precursor (3c) | 566.57 (example) | 410 | 0.72 |
| Product | Molecular Weight ( g/mol ) | Amount (mg) | Yield (%) |
| This compound (3) | 466.43 | 250 | 75 |
Visualization of the Synthesis Pathway
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Key stages in the synthesis of this compound.
Conclusion
The synthesis of this compound is a challenging yet elegant example of modern medicinal chemistry. The pathway relies on the strategic assembly of two complex heterocyclic fragments, incorporating key stereocenters and a trifluoromethyl group. While the literature provides a solid framework for this synthesis, further optimization of individual steps, particularly in the preparation of the key intermediates, could lead to improved overall efficiency. This guide provides a detailed foundation for researchers to replicate and potentially enhance the synthesis of this important antidiabetic agent.
References
In Vitro DPP-4 Inhibitory Activity of Cofrogliptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofrogliptin (also known as HSK7653) is a potent, orally active, and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, this compound increases the circulating levels of active incretins, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.[2][3] This technical guide provides an in-depth overview of the in vitro DPP-4 inhibitory activity of this compound, including detailed experimental protocols, quantitative data, and relevant signaling pathways.
Quantitative Data Presentation
The in vitro potency of this compound as a DPP-4 inhibitor has been evaluated and compared with other well-known DPP-4 inhibitors. The following table summarizes the key quantitative data.
| Compound | DPP-4 IC50 (nM) | Source |
| This compound (HSK7653) | 4.18 | [1] |
| Omarigliptin | - | - |
| Sitagliptin | 19 | [4] |
| Vildagliptin | 3.5 | [4] |
| Saxagliptin | 50 | [1] |
| Linagliptin | 1 | [1] |
| Alogliptin | <10 | [4] |
Note: IC50 values for comparator compounds are provided for context and are sourced from various publications. Direct comparison is most accurate when assays are performed under identical conditions. Preclinical data indicates that the in vitro DPP-4 inhibitory effects of this compound were greater than those of omarigliptin.[2]
Experimental Protocols
The following is a representative, detailed methodology for determining the in vitro DPP-4 inhibitory activity of a compound like this compound, based on established fluorometric assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound (HSK7653)
-
Positive control inhibitor (e.g., Sitagliptin)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator set to 37°C
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final assay concentrations.
-
Prepare a similar dilution series for the positive control inhibitor.
-
-
Enzyme and Substrate Preparation:
-
Dilute the human recombinant DPP-4 enzyme to the desired working concentration in the assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer to the final desired concentration.
-
-
Assay Reaction:
-
To each well of a 96-well microplate, add the following components in the specified order:
-
Assay Buffer
-
Diluted this compound solution or positive control or vehicle (for control wells)
-
Diluted DPP-4 enzyme solution
-
-
Mix the contents of the wells gently.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the fluorescence intensity kinetically over a specified time period (e.g., 30-60 minutes), with readings taken at regular intervals. The cleavage of the AMC group from the substrate by DPP-4 results in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of DPP-4 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of vehicle control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of this compound via DPP-4 Inhibition.
Experimental Workflow for In Vitro DPP-4 Inhibition Assay
Caption: Workflow for DPP-4 Inhibition Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Profile of Cofrogliptin: An In-Depth Technical Guide on its Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cofrogliptin (HSK7653) is a novel, orally administered, ultra-long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). Preclinical studies in animal models have been instrumental in characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) profile, demonstrating its potential for an extended dosing interval. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its PK/PD properties in various animal models. The guide includes a summary of quantitative data, detailed experimental methodologies for key in vivo assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of DPP-4, an enzyme that plays a crucial role in glucose homeostasis. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control.[1]
The chemical structure of this compound is designed to confer high selectivity for the DPP-4 enzyme and an extended half-life, which supports a less frequent dosing regimen, such as biweekly administration.[1] Preclinical evidence suggests that this compound has a more sustained DPP-4 inhibitory effect compared to other long-acting DPP-4 inhibitors.
Pharmacokinetics of this compound in Animal Models
Detailed quantitative pharmacokinetic data for this compound in common preclinical species such as rats and dogs is not extensively available in the public domain. However, available data from studies in mice and rhesus monkeys, along with comparative data from other long-acting DPP-4 inhibitors, provide valuable insights into its pharmacokinetic profile.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose | Route | T1/2 (h) | Cmax | AUC | Clearance (CL) | Volume of Distribution (Vd) | Source |
| Mouse | Not Specified | Oral | 29.9 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [2] |
| Rhesus Monkey | 10 mg/kg | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [3] |
Note: The majority of preclinical pharmacokinetic parameters for this compound in rats and dogs are not publicly available. The table reflects the currently accessible data.
Preclinical data indicates that this compound possesses a significantly longer half-life in mice (29.9 hours) when compared to the long-acting DPP-4 inhibitor omarigliptin (4.65 hours).[2] This extended half-life is a key characteristic supporting its development as an ultra-long-acting agent.
Pharmacodynamics of this compound in Animal Models
The primary pharmacodynamic effect of this compound is the sustained inhibition of the DPP-4 enzyme, leading to improved glucose tolerance.
Data Presentation
Table 2: Preclinical Pharmacodynamic Parameters of this compound in Animal Models
| Species | Dose | Route | PD Endpoint | Results | Source |
| Mouse | Not Specified | Oral | In vivo DPP-4 Inhibition | Greater than omarigliptin | [2] |
| Rhesus Monkey | 10 mg/kg | Oral | Plasma DPP-4 Inhibition | >80% inhibition for at least 12 days | [3] |
| In Vitro | N/A | N/A | DPP-4 Inhibitory Activity (IC50) | 4.18 nM | [3] |
In vivo studies have demonstrated the potent and sustained pharmacodynamic effects of this compound. A single 10 mg/kg oral dose in rhesus monkeys resulted in over 80% inhibition of plasma DPP-4 activity for at least 12 days.[3] Furthermore, the in vitro DPP-4 inhibitory activity of this compound is potent, with an IC50 value of 4.18 nM.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the standard protocols for key experiments used to evaluate the pharmacodynamics of this compound in animal models.
In Vivo Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay measures the extent and duration of DPP-4 enzyme inhibition in plasma following the administration of this compound.
Objective: To determine the in vivo inhibitory effect of this compound on plasma DPP-4 activity in rodents.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
This compound (HSK7653)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
DPP-4 activity assay kit (fluorometric or colorimetric)
-
Plate reader
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Dosing: Administer this compound or vehicle orally via gavage to fasted animals.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 1, 2, 4, 8, 24, 48, 72, and up to 336 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
DPP-4 Activity Measurement: Determine the DPP-4 activity in the plasma samples using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of DPP-4 inhibition at each time point relative to the pre-dose or vehicle-treated control group.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess the effect of an anti-diabetic agent on glucose disposal.
Objective: To evaluate the effect of this compound on glucose tolerance in a rodent model of T2DM or in healthy rodents.
Materials:
-
Test animals (e.g., db/db mice, Zucker diabetic fatty rats, or normal C57BL/6 mice)
-
This compound (HSK7653)
-
Vehicle for drug administration
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize animals and fast them overnight (approximately 16 hours) with free access to water.
-
Drug Administration: Administer a single oral dose of this compound or vehicle.
-
Baseline Glucose Measurement: Measure baseline blood glucose levels (t=0) from a tail vein blood sample.
-
Glucose Challenge: Administer an oral glucose load (e.g., 2 g/kg) 30-60 minutes after drug administration.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in enhancing incretin signaling.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo DPP-4 Inhibition Assay
The following diagram outlines the key steps in the in vivo DPP-4 inhibition assay.
Caption: Workflow for in vivo DPP-4 inhibition assay.
Experimental Workflow for Oral Glucose Tolerance Test (OGTT)
The following diagram illustrates the experimental workflow for the OGTT.
Caption: Workflow for the oral glucose tolerance test.
Conclusion
The preclinical data available for this compound strongly support its profile as an ultra-long-acting DPP-4 inhibitor. Its extended half-life in mice and sustained DPP-4 inhibition in non-human primates provide a solid rationale for its biweekly dosing regimen in clinical settings. While a comprehensive public dataset of its pharmacokinetic parameters across multiple standard preclinical species is currently limited, the existing pharmacodynamic data unequivocally demonstrates its potent and durable mechanism of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes drug discovery and development, facilitating further investigation and comparative analysis of novel DPP-4 inhibitors. Future publications of more extensive preclinical pharmacokinetic data will be crucial for a more complete understanding of this compound's disposition in various animal models.
References
Therapeutic Potential of Cofrogliptin for Type 2 Diabetes Mellitus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cofrogliptin (HSK7653) is a novel, orally administered, long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4) currently under investigation for the treatment of type 2 diabetes mellitus (T2DM).[1] As a member of the gliptin class, this compound's mechanism of action centers on enhancing the incretin system to improve glycemic control. Preclinical and clinical studies have demonstrated its potential as an effective and well-tolerated therapeutic agent. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.
Introduction
Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), play a crucial role in glucose homeostasis. However, their activity is rapidly terminated by the enzyme dipeptidyl peptidase-4 (DPP-4).[2] DPP-4 inhibitors, such as this compound, prevent this degradation, thereby prolonging the action of incretins and leading to improved glycemic control.[2][3] this compound is distinguished by its long-acting profile, allowing for a less frequent dosing regimen.[1]
Mechanism of Action
This compound is a potent and selective inhibitor of the serine exopeptidase DPP-4.[4] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[2] This leads to several downstream effects that contribute to lower blood glucose levels:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to glucose.[2][5]
-
Suppression of Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[2][5]
-
Delayed Gastric Emptying: GLP-1 can slow the rate at which food empties from the stomach, which helps to reduce postprandial glucose excursions.
-
Improved β-cell Function: Some studies on DPP-4 inhibitors suggest potential beneficial effects on β-cell function and mass in preclinical models.[5]
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Preclinical Data
In Vitro DPP-4 Inhibition
This compound has demonstrated potent inhibitory activity against the DPP-4 enzyme.
| Parameter | Value | Reference |
| IC50 | 4.18 nM | [4] |
Animal Models
Studies in animal models of type 2 diabetes have shown the efficacy of this compound in improving glycemic control.
| Animal Model | Dosing | Key Findings | Reference |
| ob/ob mice | 3 and 10 mg/kg (single oral dose) | Decreased HbA1c levels. | [4] |
| Rhesus monkeys | 10 mg/kg (single oral dose) | Sustained plasma DPP-4 inhibition (>80% for at least 12 days). | [4] |
Clinical Data
A phase 3, multicenter, randomized, double-blind, placebo-controlled trial (NCT04556851) was conducted in China to evaluate the efficacy and safety of this compound in drug-naïve patients with T2DM.[6]
Study Design
The study consisted of a 24-week double-blind treatment period followed by a 28-week open-label extension.[6] Patients were randomized (1:1:1) to receive this compound 10 mg, this compound 25 mg, or placebo orally once every two weeks.[6] The primary endpoint was the change in HbA1c from baseline to week 24.[6]
Efficacy Results
This compound demonstrated a statistically significant reduction in HbA1c compared to placebo at week 24.
| Treatment Group | Least-Squares Mean Difference in HbA1c vs. Placebo (95% CI) | p-value | Reference |
| This compound 10 mg | -0.63% (-0.81, -0.46) | < 0.0001 | [6] |
| This compound 25 mg | -0.59% (-0.77, -0.42) | < 0.0001 | [6] |
The glycemic control was maintained over the 52-week study period.[6]
Safety and Tolerability
This compound was generally well tolerated. Common adverse events reported during the study included hyperuricemia, hyperlipidemia, hypertriglyceridemia, increased lipase, upper respiratory tract infection, and urinary tract infection.[6] There was no significant difference in hypoglycemic events between the this compound and placebo groups.[6]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against DPP-4 using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl or HEPES)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed amount of DPP-4 enzyme to each well of the microplate.
-
Add the this compound dilutions to the respective wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice (General Protocol)
This protocol outlines a general procedure for performing an OGTT in a mouse model of type 2 diabetes.
Animals:
-
Male or female ob/ob mice (a model of obesity-induced type 2 diabetes).
Materials:
-
This compound
-
Vehicle control (e.g., 1% hypromellose)[7]
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the body weight of each mouse.
-
Administer this compound or vehicle orally at the desired dose.
-
After a specified time (e.g., 60 minutes), measure the baseline blood glucose level (t=0) from a tail snip.
-
Administer a glucose solution via oral gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Plot the blood glucose concentration over time to generate a glucose excursion curve.
-
Calculate the area under the curve (AUC) to quantify the overall glucose tolerance.
Conclusion
This compound is a promising long-acting DPP-4 inhibitor with demonstrated efficacy in improving glycemic control in patients with type 2 diabetes mellitus. Its favorable safety profile and less frequent dosing schedule may offer advantages in patient compliance and long-term management of the disease. Further clinical trials are warranted to fully elucidate its therapeutic potential and long-term outcomes.
References
- 1. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dipeptidyl peptidase-4 inhibitors and preservation of pancreatic islet-cell function: a critical appraisal of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for Preclinical Research of Cofrogliptin in Rhesus Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofrogliptin (HSK7653) is a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes mellitus.[1][2][3] DPP-4 inhibitors enhance glycemic control by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Preclinical evaluation in non-human primates, such as the rhesus monkey, is a critical step in the development of new antidiabetic agents to assess their pharmacokinetic (PK) and pharmacodynamic (PD) profiles before advancing to human clinical trials.
These application notes provide a summary of a recommended oral dosage of this compound for preclinical research in rhesus monkeys based on available data, along with detailed protocols for key experiments.
Data Presentation
Table 1: Recommended Oral Dosage of this compound for Rhesus Monkeys
| Compound | Dosage | Route of Administration | Dosing Frequency | Observed Effect | Reference |
| This compound (HSK7653) | 10 mg/kg | Oral | Single Dose | >80% plasma DPP-4 inhibition for at least 12 days | [2] |
Table 2: Comparative Pharmacokinetic Parameters of DPP-4 Inhibitors in Monkeys
| Parameter | Saxagliptin | This compound (HSK7653) |
| Bioavailability | 50-75% | Data not available |
| Plasma Clearance | 14.5 mL/min/kg | Data not available |
| Plasma Elimination Half-life | 2.1 - 4.4 hours | Data not available (long-acting) |
| Volume of Distribution | 1.3 - 5.2 L/kg | Data not available |
| Protein Binding | <30% | Data not available |
Note: Pharmacokinetic data for this compound in rhesus monkeys is not publicly available. Data for saxagliptin, another DPP-4 inhibitor, is provided for comparative purposes.[4]
Experimental Protocols
Oral Administration of this compound
This protocol describes the oral administration of this compound to rhesus monkeys.
Materials:
-
This compound (HSK7653) powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage tube appropriate for rhesus monkeys
-
Syringes
-
Balance
-
Mortar and pestle (if compounding from powder)
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Rhesus monkeys should be fasted overnight (approximately 12 hours) prior to dosing to ensure consistent absorption. Water can be provided ad libitum.
-
Dose Preparation:
-
Calculate the required amount of this compound based on the animal's body weight and the target dose of 10 mg/kg.
-
If using powder, accurately weigh the required amount.
-
Prepare the dosing formulation by suspending the this compound powder in the chosen vehicle at a suitable concentration for the administration volume (typically 1-5 mL/kg). Ensure the suspension is homogenous.
-
-
Administration:
-
The animal should be appropriately restrained by trained personnel.
-
Gently insert the oral gavage tube into the monkey's esophagus. Confirm correct placement before administration.
-
Slowly administer the prepared this compound suspension.
-
Following administration, flush the gavage tube with a small amount of vehicle to ensure the full dose is delivered.
-
Observe the animal for a short period to ensure there are no immediate adverse reactions.
-
Blood Sampling for Pharmacokinetic and Pharmacodynamic Analysis
This protocol outlines the procedure for collecting blood samples to analyze this compound plasma concentrations and DPP-4 activity.
Materials:
-
Blood collection tubes (e.g., K2-EDTA tubes)
-
Needles and syringes or butterfly catheters
-
Centrifuge
-
Pipettes
-
Cryovials for plasma storage
-
-80°C freezer
-
PPE
Procedure:
-
Sampling Timepoints: For a single-dose pharmacokinetic study, blood samples should be collected at pre-dose (0 hours), and at various time points post-dose, for example: 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 216, and 288 hours.
-
Blood Collection:
-
Collect approximately 2 mL of whole blood from a suitable vein (e.g., saphenous or cephalic vein) at each time point.
-
Place the blood into K2-EDTA tubes and gently invert to mix.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
-
Storage:
-
Aliquot the plasma into appropriately labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
DPP-4 Activity Assay
This protocol describes a fluorometric method to determine the percentage of DPP-4 inhibition in plasma samples.
Materials:
-
DPP-4 inhibitor screening assay kit (e.g., Abcam ab133081 or similar)
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: 350-360 nm, Emission: 450-465 nm)
-
Incubator at 37°C
-
Plasma samples from the PK/PD study
-
Positive control inhibitor (e.g., Sitagliptin)
Procedure:
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions for the specific assay kit being used.
-
Assay Setup:
-
100% Initial Activity Wells: Add assay buffer, diluted plasma from the pre-dose (0 hour) sample, and vehicle to triplicate wells.
-
Background Wells: Add assay buffer and vehicle to triplicate wells.
-
Sample Wells: Add assay buffer and diluted plasma from each post-dose time point to triplicate wells.
-
Positive Control Wells: Add assay buffer, diluted pre-dose plasma, and the positive control inhibitor to triplicate wells.
-
-
Reaction Initiation: Add the diluted fluorogenic substrate solution to all wells to initiate the reaction.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Fluorescence Reading: Read the fluorescence of the plate using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of DPP-4 inhibition for each sample using the following formula: % Inhibition = (1 - (Fluorescence of Sample / Fluorescence of 100% Initial Activity)) * 100
-
Oral Glucose Tolerance Test (OGTT)
This protocol is for assessing the effect of this compound on glucose tolerance in rhesus monkeys.
Materials:
-
Glucose solution (e.g., 50% dextrose)
-
Oral gavage tube
-
Blood glucose meter and test strips
-
Blood collection supplies (as in Protocol 2)
-
PPE
Procedure:
-
Animal Preparation: Fast the monkeys overnight (approximately 12 hours).
-
Baseline Blood Sample: Collect a baseline blood sample (Time 0) for glucose and incretin (GLP-1) analysis.
-
This compound Administration: Administer a single oral dose of this compound (10 mg/kg) or vehicle as described in Protocol 1. The OGTT is typically performed at a time point where significant DPP-4 inhibition is expected (e.g., 24 hours post-dose).
-
Glucose Challenge: At the designated time post-cofrogliptin administration, administer an oral glucose challenge (e.g., 2 g/kg body weight).
-
Post-Challenge Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Glucose Measurement: Measure blood glucose immediately using a calibrated glucometer.
-
Plasma for GLP-1 Analysis: Process a portion of the blood samples to obtain plasma for active GLP-1 analysis (requires specific collection tubes with DPP-4 inhibitors and protease inhibitors). Store plasma at -80°C.
-
Data Analysis: Plot the mean blood glucose concentrations versus time for both the this compound-treated and vehicle-treated groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound via DPP-4 inhibition.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. Dose decision of HSK7653 oral immediate release tablets in specific populations clinical trials based on mechanistic physiologically-based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Running on mixed fuel‐dual agonistic approach of GLP‐1 and GCG receptors leads to beneficial impact on body weight and blood glucose control: A comparative study between mice and non‐human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A model-informed approach to accelerate the clinical development of this compound (HSK7653), a novel ultralong-acting dipeptidyl peptidase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Cofrogliptin Stock Solutions for Cell-Based Assays
Introduction
Cofrogliptin (also known as HSK7653) is a potent and long-acting oral inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2][3][4] The DPP-4 enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound increases the active levels of these hormones, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[1][5] This mechanism makes this compound a subject of interest in the research and development of treatments for type 2 diabetes mellitus.[1][5][6] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation of stock and working solutions of this compound for in vitro research.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₉F₅N₄O₃S | [2][6][7] |
| Molecular Weight | 466.43 g/mol | [2][6][8][9] |
| CAS Number | 1844874-26-5 | [2][6][7] |
| Appearance | White to off-white solid powder | [2][7] |
| Purity | ≥99.0% | [9] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Recommended Storage (In Solvent) | Source(s) |
| DMSO | ≥80-100 mg/mL (~171.5 to 214.4 mM) | -20°C for 1 month; -80°C for 6 months | [2][6][7][8][9] |
| Aqueous Media | Low solubility | Not recommended for stock solutions |
Note: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product; using newly opened DMSO is recommended.[2] Sonication or gentle heating may be required to fully dissolve the compound.[2][6]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for solution preparation.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer and/or sonicator
-
-20°C and -80°C freezers
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 100 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO.
-
Preparation: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 5 mg).
-
Calculation: Calculate the volume of DMSO required to achieve the desired concentration.
-
Formula: Volume (L) = Mass (g) / [Concentration (mol/L) * Molecular Weight ( g/mol )]
-
Example for 5 mg at 100 mM:
-
Mass = 0.005 g
-
Concentration = 0.1 mol/L
-
Molecular Weight = 466.43 g/mol
-
Volume (L) = 0.005 / (0.1 * 466.43) = 0.0001072 L = 107.2 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.[6][9]
-
Mixing: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.[2][6]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[2][10]
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store the stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month .[2][7][8][9]
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium for direct application to cells.
-
Thaw Stock: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Pre-warm Medium: Ensure the cell culture medium is pre-warmed to 37°C before use.
-
Dilution Strategy: To prevent precipitation of the compound, it is best to perform serial dilutions in DMSO first if a wide range of concentrations is needed. For a single working concentration, a direct dilution into the medium is often sufficient.
-
Final Dilution: Dilute the stock solution into the pre-warmed cell culture medium to achieve the final desired experimental concentration.
-
CRITICAL: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% - 0.5% , to avoid solvent-induced cytotoxicity.[10][11]
-
Example: To prepare 1 mL of a 100 µM working solution from a 100 mM stock:
-
This is a 1:1000 dilution.
-
Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
-
Control Group: Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium to account for any effects of the solvent on the cells.
-
Application: Mix the working solution gently by pipetting and add it to the cells immediately after preparation. Do not store working solutions in aqueous media for extended periods.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 6. This compound | Orally DPP-4 inhibitor | TargetMol [targetmol.com]
- 7. This compound I CAS#: 1844874-26-5 I dipeptidyl aminopeptidase 4 (DPP-4) inhibitor I InvivoChem [invivochem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. captivatebio.com [captivatebio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for the Quantification of Cofrogliptin in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Cofrogliptin in plasma. The methodologies described are based on established bioanalytical techniques for other Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as sitagliptin, linagliptin, and alogliptin, and are adapted to be suitable for this compound.
Introduction
This compound is a long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a target for the treatment of type 2 diabetes. The quantification of this compound in plasma is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document outlines two common and robust analytical methods for this purpose: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Mechanism of Action: DPP-4 Inhibition
This compound, like other "gliptins," exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Method 1: Quantification of this compound in Human Plasma by HPLC-MS/MS
This method is highly sensitive and selective, making it the gold standard for bioanalysis in clinical and preclinical studies.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or another DPP-4 inhibitor like sitagliptin-d4).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.
2. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined for this compound and the internal standard (IS) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Quantitative Data Summary (HPLC-MS/MS)
The following table summarizes typical validation parameters for a bioanalytical method of a DPP-4 inhibitor using HPLC-MS/MS. These values are representative and should be established specifically for this compound.
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Method 2: Quantification of this compound in Human Plasma by HPLC-UV
This method is less sensitive than HPLC-MS/MS but can be suitable for studies where higher concentrations of the drug are expected, such as in later-phase clinical trials or for certain preclinical applications.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of internal standard solution (e.g., another suitable UV-active compound).
-
Add 5 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 50 µL into the HPLC system.
2. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 4.5) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined based on the UV spectrum of this compound (typically 250-300 nm for similar compounds) |
| Column Temperature | Ambient |
| Injection Volume | 50 µL |
Quantitative Data Summary (HPLC-UV)
The following table summarizes typical validation parameters for a bioanalytical method of a DPP-4 inhibitor using HPLC-UV.
| Parameter | Typical Performance |
| Linearity Range | 20 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | > 80% |
Experimental Workflow
The general workflow for the bioanalytical quantification of this compound in plasma is illustrated below.
Figure 2. General experimental workflow for the quantification of this compound in plasma.
Application Notes and Protocols: Utilizing Cofrogliptin in Combination with Metformin for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the combined use of Cofrogliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin in preclinical and clinical research settings. This document outlines their synergistic mechanisms of action, provides detailed experimental protocols, and presents relevant data to support the rationale for their combined use in the study of type 2 diabetes mellitus (T2DM).
Introduction
This compound is an emerging therapeutic agent that functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing the breakdown of these hormones, this compound enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glycemic control.[2] Metformin, a biguanide, is a first-line therapy for T2DM that primarily acts by reducing hepatic glucose production and improving insulin sensitivity in peripheral tissues.[3][4] The distinct and complementary mechanisms of action of this compound and metformin provide a strong basis for their combined use to achieve superior glycemic control.[3][4]
Mechanisms of Action and Synergy
The combination of this compound and metformin targets multiple pathophysiological defects in T2DM.
-
This compound: As a DPP-4 inhibitor, this compound increases the circulating levels of active GLP-1 and GIP. This leads to:
-
Enhanced Insulin Secretion: In a glucose-dependent manner from pancreatic β-cells.
-
Suppressed Glucagon Secretion: From pancreatic α-cells, which reduces hepatic glucose output.[2]
-
-
Metformin: Its primary mechanisms include:
-
Inhibition of Hepatic Gluconeogenesis: Reducing the production of glucose by the liver.[3][4]
-
Improved Insulin Sensitivity: Enhancing glucose uptake and utilization in muscle and adipose tissues.[3]
-
Increased GLP-1 Secretion: Some studies suggest that metformin may also stimulate the secretion of GLP-1 from the gut.[3]
-
Synergistic Interaction: The combination of this compound and metformin offers a multi-pronged approach to managing T2DM. Metformin's ability to enhance insulin sensitivity complements this compound's action of augmenting glucose-dependent insulin secretion. Furthermore, the potential of metformin to increase GLP-1 secretion can be amplified by this compound's inhibition of GLP-1 degradation, leading to a more robust and sustained incretin effect.
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies involving this compound and its combination with metformin.
Table 1: Preclinical Pharmacodynamic Profile of this compound
| Animal Model | Dosage | Parameter | Result | Reference |
| ob/ob mice | 3 mg/kg, 10 mg/kg (single oral dose) | Plasma DPP-4 Inhibition | Strong, dose-dependent inhibition | [5] |
| ob/ob mice | 3 mg/kg, 10 mg/kg | HbA1c | Decrease in HbA1c levels | Preclinical data suggests efficacy |
Table 2: Clinical Efficacy of this compound as Add-on Therapy to Metformin in Patients with T2DM
| Study | Treatment Groups | Duration | Change in HbA1c from Baseline | Change in Fasting Plasma Glucose (FPG) from Baseline | Change in 2-hour Postprandial Glucose (2h-PPG) from Baseline | Reference |
| Phase 3, Randomized, Double-Blind | This compound 10 mg Q2W + Metformin | 24 weeks | -0.96% (SE 0.063) | Data not specified | Data not specified | [6][7] |
| This compound 25 mg Q2W + Metformin | 24 weeks | -0.99% (SE 0.064) | Data not specified | Data not specified | [6][7] | |
| Linagliptin 5 mg daily + Metformin | 24 weeks | -1.07% (SE 0.065) | Data not specified | Data not specified | [6][7] |
Table 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Drug-Drug Interactions between this compound and Metformin in Healthy Subjects
| Parameter | Geometric Mean Ratio (GMR) (90% CI) | Conclusion | Reference |
| Metformin PK (MET+this compound/MET) | |||
| AUC0-12h | 0.900 (0.834, 0.971) | No significant effect of this compound on metformin PK | |
| Cmax | 0.840 (0.743, 0.950) | No significant effect of this compound on metformin PK | |
| This compound PK (MET+this compound/Cofrogliptin) | |||
| AUCτ | 1.12 (1.072, 1.169) | No significant effect of metformin on this compound PK | |
| Cmax | 1.14 (1.057, 1.220) | No significant effect of metformin on this compound PK | |
| DPP-4 Inhibition (MET+this compound/Cofrogliptin) | |||
| AUEC0-168h | 1.01 (1.003, 1.015) | No significant effect of metformin on this compound PD |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in combination with metformin.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.
-
In a 96-well microplate, add the following to each well:
-
25 µL of this compound dilution or vehicle control (assay buffer with the same concentration of solvent).
-
25 µL of diluted recombinant human DPP-4 enzyme solution.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the DPP-4 fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Objective: To assess the effect of this compound and metformin, alone and in combination, on glucose tolerance in a diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice).
Materials:
-
Diabetic mice and age-matched control mice
-
This compound
-
Metformin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the diabetic mice into the following treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound alone
-
Metformin alone
-
This compound + Metformin combination
-
-
Administer the respective treatments orally via gavage. The timing of administration should be based on the pharmacokinetic profile of the drugs (e.g., 1 hour before the glucose challenge).
-
Fast the mice for 6 hours with free access to water.
-
At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose level.
-
Immediately after the baseline blood collection, administer the glucose solution orally via gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose administration and measure blood glucose levels.
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify the overall glucose tolerance.
In Vivo Insulin Level Measurement in a Diabetic Mouse Model
Objective: To determine the effect of this compound and metformin, alone and in combination, on insulin secretion in response to a glucose challenge in a diabetic mouse model.
Materials:
-
Diabetic mice and age-matched control mice
-
This compound
-
Metformin
-
Vehicle
-
Glucose solution
-
Microcentrifuge tubes with an anticoagulant (e.g., EDTA)
-
Mouse insulin ELISA kit
Procedure:
-
Follow the same animal grouping and treatment administration as in the OGTT protocol (Section 4.2).
-
Fast the mice for 6 hours.
-
At time 0, collect a baseline blood sample into a microcentrifuge tube.
-
Administer the glucose solution orally.
-
Collect blood samples at specified time points (e.g., 0, 15, and 30 minutes) after the glucose challenge.
-
Immediately place the blood samples on ice and then centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the insulin concentration in the plasma samples using a mouse insulin ELISA kit according to the manufacturer's instructions.
-
Plot the plasma insulin concentration over time for each treatment group.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Metformin.
Caption: Synergistic mechanisms of this compound and Metformin.
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. Novel combination treatment of type 2 diabetes DPP-4 inhibition + metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy of dipeptidyl peptidase-4 inhibitors and metformin in type 2 diabetes: rationale and evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Orally DPP-4 inhibitor | TargetMol [targetmol.com]
- 6. This compound once every 2 weeks as add-on therapy to metformin versus daily linagliptin in patients with type 2 diabetes in China: A randomized, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cofrogliptin Efficacy in Diabetic Rat Models
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental design and step-by-step protocols for evaluating the therapeutic efficacy of Cofrogliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, in a rat model of type 2 diabetes mellitus (T2DM).
Introduction
Type 2 diabetes mellitus (T2DM) is a metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction, leading to hyperglycemia. Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents that improve glycemic control.[1] They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This inhibition increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release.[3][4]
This compound (HSK7653) is a potent, long-acting oral DPP-4 inhibitor developed for the treatment of T2DM.[5][6][7][8] Preclinical studies are essential to characterize its efficacy. The most relevant animal models for T2DM mimic both insulin resistance and impaired β-cell function. A widely accepted and effective model is the combination of a high-fat diet (HFD) to induce insulin resistance, followed by a low dose of streptozotocin (STZ) to induce partial β-cell dysfunction.[9][10][11]
These application notes describe a comprehensive experimental workflow, from the induction of diabetes in rats to the assessment of this compound's efficacy using key metabolic and biochemical endpoints.
Experimental Design
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats (8 weeks old).
-
Model: High-Fat Diet (HFD) and Low-Dose Streptozotocin (STZ)-induced T2DM. This model effectively simulates the pathophysiology of human T2DM, including insulin resistance and hyperglycemia.[10][11]
Experimental Groups
A minimum of five groups (n=8-10 rats per group) are recommended for a robust study:
-
Normal Control (NC): Fed Normal Pellet Diet (NPD), receives vehicle.
-
Diabetic Control (DC): Fed HFD, receives STZ and subsequently the vehicle.
-
This compound Low Dose: Diabetic rats treated with a low dose of this compound (e.g., 3 mg/kg).[6]
-
This compound High Dose: Diabetic rats treated with a high dose of this compound (e.g., 10 mg/kg).[6]
-
Positive Control: Diabetic rats treated with a known DPP-4 inhibitor (e.g., Sitagliptin).
Experimental Workflow
The overall experimental plan follows a logical progression from animal acclimatization and diabetes induction to treatment and final assessment. The total duration is approximately 10-12 weeks.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
- 9. Development of a High-Fat Diet and Low-Dose Streptozotocin-Induced Rat Model for Type 2 Diabetes Mellitus | Sciety [sciety.org]
- 10. Combination of high-fat diet-fed and low-dose streptozotocin-treated rat: a model for type 2 diabetes and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development Of A High-Fat Diet And Low-Dose Streptozotocin-Induced Rat Model For Type 2 Diabetes Mellitus | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
Application Notes and Protocols for Cofrogliptin Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Cofrogliptin (also known as HSK7653), in preclinical animal studies. The following sections detail the experimental protocols and summarize key pharmacokinetic and pharmacodynamic data derived from studies in mice and rhesus monkeys.
Overview of Administration Routes
This compound has been evaluated in animal models primarily through two main routes of administration:
-
Oral (PO): This is the intended clinical route of administration for this compound. In animal studies, oral administration is typically performed via gavage to ensure accurate dosing.
-
Intravenous (IV): This route is often used in preclinical pharmacokinetic studies to determine the absolute bioavailability of a drug and to characterize its distribution, metabolism, and excretion profile without the influence of absorption.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound observed in various animal models and administration routes.
Table 1: Pharmacokinetic Parameters of this compound in ICR Mice
| Parameter | Intravenous (IV) Administration (0.5 mg/kg) | Oral (PO) Administration (2 mg/kg) |
| Clearance (Cl) | 2.57 ± 0.09 mL/min/kg | - |
| Volume of Distribution (Vdss) | 3.30 ± 0.33 L/kg | - |
| Half-life (t½) | 25.6 ± 9.6 h | 29.9 ± 3.2 h |
| Maximum Concentration (Cmax) | - | 352 ± 20 ng/mL |
| Area Under the Curve (AUC0-t) | - | 7898 ± 873 ng·h/mL |
| Bioavailability (F%) | - | 62.2 ± 6.9 % |
Data sourced from preclinical studies on ICR mice.[1]
Table 2: Pharmacodynamic Effects of Oral this compound Administration
| Animal Model | Dosing Regimen | Key Pharmacodynamic Finding |
| ob/ob Mice | Single oral doses of 3, 10, and 30 mg/kg | Dose-dependent inhibition of plasma DPP-4 activity.[1] |
| Rhesus Monkeys | Single oral dose of 10 mg/kg | Sustained plasma DPP-4 inhibition of over 80% for at least 12 days.[1] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in common animal models based on available data and established laboratory procedures.
Oral Administration (Gavage) in Mice (ob/ob and ICR)
This protocol is suitable for administering a precise oral dose of this compound to mice.
Materials:
-
This compound (HSK7653)
-
Vehicle: 1% Hypromellose in sterile water[2]
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL or appropriate size for dosing volume)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Ensure free access to standard chow and water.
-
Formulation Preparation:
-
Prepare a suspension of this compound in 1% hypromellose. The concentration should be calculated based on the desired dose and a dosing volume of 10-20 mL/kg.[2]
-
For example, for a 10 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, the concentration would be 1 mg/mL. The volume to administer would be 0.25 mL.
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Dosing Procedure:
-
Weigh the mouse to determine the precise dosing volume.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. Caution: Do not force the needle to avoid tracheal insertion or esophageal perforation.
-
Once the needle is correctly positioned, slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 15-30 minutes post-dosing for any signs of distress, such as labored breathing or lethargy.
-
Return the animal to its home cage and monitor according to the experimental timeline.
-
Intravenous Administration in Mice (ICR)
This protocol describes the administration of this compound via tail vein injection in mice.
Materials:
-
This compound (HSK7653)
-
Sterile vehicle suitable for intravenous injection (e.g., saline, PBS, or a solution containing a solubilizing agent like PEG400, as this is a common practice for IV formulations of small molecules).
-
27-30 gauge needles and 1 mL syringes
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% Ethanol for disinfection
Procedure:
-
Animal Preparation: Acclimatize mice as described for oral administration.
-
Formulation Preparation:
-
Dissolve this compound in a sterile, biocompatible vehicle to the desired concentration for a low-volume injection (typically 5-10 mL/kg).
-
Ensure the solution is clear and free of particulates. Filter sterilization is recommended if the vehicle is not pre-sterilized.
-
-
Dosing Procedure:
-
Weigh the mouse to calculate the exact injection volume.
-
Place the mouse in a restrainer, leaving the tail accessible.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and easier to access.
-
Disinfect the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly and steadily inject the this compound solution. If significant resistance is met or a blister forms, the needle is not in the vein; withdraw and re-attempt.
-
-
Post-Administration Monitoring:
-
Apply gentle pressure to the injection site with a sterile gauze pad after withdrawing the needle to prevent bleeding.
-
Observe the animal for any immediate adverse reactions.
-
Return the mouse to its cage and monitor as required by the study protocol.
-
Oral Administration in Rhesus Monkeys
While specific protocols for this compound in rhesus monkeys are not detailed in the available literature, a general procedure for oral administration is provided below. This would likely be adapted for either voluntary consumption in a palatable treat or by oral gavage.
Materials:
-
This compound (HSK7653)
-
Vehicle or palatable medium (e.g., fruit-flavored syrup, yogurt, or a specialized primate treat)
-
Dosing syringe (if administered directly into the mouth) or gavage tube suitable for primates.
-
Primate chair or other appropriate restraint device.
Procedure:
-
Animal Training and Acclimation: For voluntary consumption, train the monkeys to accept the palatable medium. For gavage, acclimate the animals to the restraint procedure to minimize stress.
-
Formulation Preparation:
-
Mix the pre-weighed dose of this compound with the chosen palatable medium. Ensure the entire dose is incorporated.
-
For gavage, prepare a suspension or solution in a suitable vehicle at a concentration appropriate for the monkey's weight and a safe dosing volume.
-
-
Dosing Procedure:
-
Voluntary Consumption: Present the medicated treat or liquid to the monkey and observe to ensure the entire dose is consumed.
-
Oral Gavage: Restrain the monkey in a primate chair. Gently insert the gavage tube into the esophagus to the predetermined depth and administer the formulation.
-
-
Post-Administration Monitoring:
-
Closely observe the animal for any signs of discomfort or adverse effects.
-
Return the monkey to its housing and continue monitoring as per the experimental design.
-
Visualizations
The following diagrams illustrate the experimental workflows and the signaling pathway of this compound.
References
Application Notes and Protocols for Measuring DPP-4 Inhibition Ex Vivo After Cofrogliptin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofrogliptin (HSK7653) is a potent and ultra-long-acting oral dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2][3] Its mechanism of action is centered on the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[4][][6]
These application notes provide detailed protocols for the ex vivo measurement of DPP-4 inhibition in plasma samples following the administration of this compound. The primary method described is a fluorometric activity assay, a widely used and sensitive technique for this purpose.
Signaling Pathway: Incretin Hormone Regulation by DPP-4 and Inhibition by this compound
Caption: Mechanism of this compound action on the incretin pathway.
Experimental Protocols
Blood Sample Collection and Plasma Preparation
Proper sample handling is critical for accurate ex vivo enzyme activity measurements.
Materials:
-
Sterile blood collection tubes containing an anticoagulant (e.g., EDTA, heparin, or sodium citrate). EDTA is commonly used.[7]
-
Centrifuge
-
Pipettes and sterile, nuclease-free pipette tips
-
Cryovials for plasma storage
Procedure:
-
Collect whole blood from study subjects at predetermined time points post-Cofrogliptin administration.
-
Gently invert the collection tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Process the blood samples within 30-60 minutes of collection.[7]
-
Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma (supernatant) from the blood cells.[7]
-
Carefully aspirate the plasma without disturbing the buffy coat or red blood cell layer.
-
Aliquot the plasma into cryovials to avoid repeated freeze-thaw cycles.
-
Store the plasma samples at -80°C until analysis.[7]
Ex Vivo DPP-4 Activity Assay (Fluorometric)
This protocol is based on the enzymatic cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), by DPP-4 to release the fluorescent product, 7-Amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the DPP-4 activity.
Materials:
-
96-well black microplates with clear bottoms
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[1]
-
DPP-4 Substrate: Gly-Pro-AMC
-
DPP-4 Inhibitor (for control, e.g., Sitagliptin)
-
AMC Standard (for standard curve)
-
Plasma samples from this compound-treated and placebo/vehicle-treated subjects
Assay Workflow Diagram:
Caption: Workflow for the ex vivo DPP-4 inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare DPP-4 Assay Buffer and allow it to reach room temperature.
-
Prepare a stock solution of Gly-Pro-AMC substrate in DMSO and dilute it to the desired working concentration in the assay buffer just before use.
-
Prepare a serial dilution of the AMC standard in assay buffer for the standard curve (e.g., 0 to 100 pmol/well).[8]
-
-
Assay Setup:
-
Add a specific volume of plasma (e.g., 10-50 µL) from each time point and treatment group to the wells of the 96-well plate.
-
Include wells for a standard curve, a positive control (plasma from vehicle-treated subjects), and a negative control (assay buffer only).
-
Add assay buffer to each well to bring the total volume to a consistent amount (e.g., 50 µL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The reaction rate should be linear during this time.
-
Data Presentation and Analysis
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve. This allows for the conversion of fluorescence units to the amount of product formed (pmol of AMC).
-
DPP-4 Activity: Determine the rate of the reaction (V) for each sample by calculating the slope of the linear portion of the fluorescence versus time plot (ΔFU/min).
-
Percent Inhibition: Calculate the percentage of DPP-4 inhibition for each sample from the this compound-treated group relative to the control group (vehicle/placebo) using the following formula:[7]
% Inhibition = [1 - (Activity of treated sample / Mean activity of control group)] x 100
Representative Data Tables
The following tables illustrate how to present the quantitative data from ex vivo DPP-4 inhibition studies. The data shown are representative examples based on published findings for long-acting DPP-4 inhibitors.[1][4][9]
Table 1: In Vitro and Preclinical Pharmacokinetic/Pharmacodynamic Profile of this compound
| Parameter | Value | Species | Reference |
| In Vitro IC₅₀ | 4.18 nM | Human DPP-4 | [2] |
| Half-life (t₁/₂) (oral) | 29.9 hours | Mice | [1] |
| Ex Vivo Inhibition | >80% for at least 12 days | Rhesus Monkeys (10 mg/kg) | [2] |
| Inhibition at 2 weeks | 76.16% | Rhesus Monkeys (10 mg/kg) | [2] |
| Inhibition at 3 weeks | 43.41% | Rhesus Monkeys (10 mg/kg) | [2] |
Table 2: Time-Course of Ex Vivo DPP-4 Inhibition After a Single Oral Dose of a Long-Acting Inhibitor
| Time Post-Dose | Mean Plasma Concentration (nM) | Mean DPP-4 Inhibition (%) ± SEM |
| Pre-dose (0 h) | 0 | 0 ± 0 |
| 2 h | 450 | 95 ± 2.1 |
| 24 h (Day 1) | 210 | 92 ± 3.5 |
| 72 h (Day 3) | 120 | 88 ± 4.2 |
| 168 h (Day 7) | 60 | 85 ± 5.1 |
| 336 h (Day 14) | 30 | 78 ± 6.3 |
Table 3: Dose-Dependent Ex Vivo DPP-4 Inhibition at 24 Hours Post-Dose
| Dose Group | Mean DPP-4 Inhibition (%) ± SEM |
| Vehicle Control | 0 ± 0 |
| Low Dose (e.g., 10 mg) | 85 ± 4.7 |
| Medium Dose (e.g., 25 mg) | 92 ± 3.1 |
| High Dose (e.g., 50 mg) | 96 ± 2.5 |
Conclusion
The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for researchers to accurately measure and report the ex vivo DPP-4 inhibition of this compound. Consistent application of these methods will facilitate the comparison of data across different studies and contribute to a thorough understanding of the pharmacodynamic profile of this novel, ultra-long-acting DPP-4 inhibitor. The robust and sustained inhibition of DPP-4 by this compound, as demonstrated through these ex vivo assays, underscores its potential as an effective therapeutic agent for the management of type 2 diabetes.
References
- 1. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A model-informed approach to accelerate the clinical development of this compound (HSK7653), a novel ultralong-acting dipeptidyl peptidase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cofrogliptin in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofrogliptin (also known as HSK7653) is a novel, orally administered, long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] As a member of the "gliptin" class of drugs, this compound is being developed for the treatment of type 2 diabetes mellitus (T2DM).[1][3][4][5] Its primary mechanism of action involves enhancing the body's own incretin system to improve glycemic control.[3][4] A distinguishing feature of this compound is its extended half-life, which allows for an innovative biweekly (once every two weeks) dosing regimen.[2][4] This has the potential to improve patient adherence compared to medications that require daily administration.[4]
These application notes provide an overview of this compound's mechanism of action, summarize key quantitative data from published studies, and offer detailed protocols for fundamental experiments relevant to its evaluation in metabolic research.
Mechanism of Action
This compound is a potent and selective competitive inhibitor of the DPP-4 enzyme.[3][6][7] The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][8][9] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by:
-
Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[6][7]
-
Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[6][7][10]
By inhibiting DPP-4, this compound prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action.[3][7] This enhancement of the incretin effect leads to improved glycemic control in patients with T2DM.[3][4] This glucose-dependent mechanism of action inherently carries a low risk of hypoglycemia.[6][11]
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies on this compound and other representative DPP-4 inhibitors.
Table 1: Preclinical Data for this compound and Representative DPP-4 Inhibitors
| Parameter | This compound (HSK7653) | Sitagliptin | Linagliptin |
| DPP-4 Inhibitory Activity (IC₅₀) | 4.18 nM[1] | Not specified in results | Not specified in results |
| Animal Model | rhesus monkeys[1] | ob/ob mice[12] | Han Wistar rats[13] |
| Dose(s) | 10 mg/kg (single, oral)[1] | 10 mg/kg (oral)[12] | 1, 3, 10 mg/kg[13] |
| Effect | >80% plasma DPP-4 inhibition for at least 12 days[1] | ~35% glucose lowering at 8 hours[12] | >70% DPP-4 inhibition at 24h (1 mg/kg)[13] |
| Duration of Action | Long-acting (potential for biweekly dosing)[1] | >70% DPP-4 inhibition at 8 hours[12] | DPP-4 inhibition still present at 24 hours[13] |
Table 2: Clinical Efficacy of this compound in Patients with Type 2 Diabetes (Phase 3 Trial Data)
| Study Design | Treatment Groups | Duration | Primary Endpoint: Change in HbA1c from Baseline |
| Monotherapy vs. Placebo [14] | This compound 10 mg (biweekly)this compound 25 mg (biweekly)Placebo | 24 Weeks | -0.63% (vs. Placebo)[14]-0.59% (vs. Placebo)[14]Not Applicable |
| Add-on to Metformin vs. Linagliptin [15] | This compound 10 mg (biweekly)this compound 25 mg (biweekly)Linagliptin 5 mg (daily) | 24 Weeks | -0.96% [15]-0.99% [15]-1.07% [15] |
Note: In the add-on therapy trial, the glucose-lowering effect of biweekly this compound was found to be non-inferior to daily Linagliptin.[15]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound via DPP-4 inhibition.
Caption: Preclinical workflow for evaluating this compound.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize DPP-4 inhibitors like this compound in a metabolic research setting.
Protocol 1: In Vitro DPP-4 Enzyme Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add 20 µL of the recombinant human DPP-4 enzyme solution (pre-diluted in Assay Buffer).
-
Mix gently and pre-incubate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution (pre-diluted in Assay Buffer).
-
Immediately place the plate in the fluorometric plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity (as it cleaves AMC from the substrate).
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Objective: To evaluate the in vivo efficacy of this compound on improving glucose tolerance in a diabetic animal model (e.g., db/db or diet-induced obese mice).
Materials:
-
Diabetic mice (e.g., db/db mice, 8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (2 g/kg body weight)
-
Handheld glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization and Dosing:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
-
Baseline Blood Glucose:
-
At time t = -60 minutes (or other appropriate pre-treatment time), administer this compound or vehicle via oral gavage.
-
At time t = 0 minutes, take a baseline blood sample from the tail vein to measure blood glucose.
-
-
Glucose Challenge:
-
Immediately after the baseline reading, administer the glucose solution (2 g/kg) via oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at specified time points post-glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.
-
Measure blood glucose at each time point using the glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 minutes for each animal.
-
Compare the AUC values between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in AUC indicates improved glucose tolerance.[16]
-
Protocol 3: Measurement of Plasma Active GLP-1 Levels
Objective: To determine the effect of this compound on the concentration of circulating active GLP-1.
Materials:
-
Fasted, anesthetized rodents (rats or mice)
-
This compound and vehicle
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., sitagliptin, to prevent ex vivo degradation of GLP-1) and an anticoagulant (e.g., EDTA).
-
Centrifuge
-
Active GLP-1 ELISA kit
-
Plate reader
Procedure:
-
Animal Dosing:
-
Fast animals overnight.
-
Administer this compound or vehicle via oral gavage at a predetermined time before the experiment (e.g., 1-2 hours).
-
-
Blood Collection:
-
At the designated time point, collect blood via cardiac puncture or from the portal vein into the prepared collection tubes.
-
Immediately place the tubes on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
ELISA Measurement:
-
Thaw the plasma samples on ice.
-
Perform the active GLP-1 ELISA according to the manufacturer’s instructions. This typically involves adding samples, standards, and controls to a pre-coated microplate, followed by incubation steps with detection antibodies and a substrate.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the concentration of active GLP-1 in each sample by interpolating from the standard curve.
-
Compare the mean active GLP-1 concentrations between the this compound and vehicle groups using an appropriate statistical test. An increase in GLP-1 levels is the expected outcome of effective DPP-4 inhibition.[16]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 5. apexbt.com [apexbt.com]
- 6. Sitagliptin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 11. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound once every 2 weeks as add-on therapy to metformin versus daily linagliptin in patients with type 2 diabetes in China: A randomized, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cofrogliptin solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cofrogliptin, focusing on its solubility challenges in aqueous solutions.
Troubleshooting Guides
Issue: Low or inconsistent solubility of this compound in aqueous buffers.
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The following table summarizes known solubility information and provides starting points for achieving desired concentrations in your experiments.
Data Presentation: this compound Solubility
| Solvent/System | Concentration | Method | Notes |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Very Low (Predicted) | Thermodynamic | Direct dissolution in aqueous buffers is challenging and may result in precipitation. |
| Dimethyl Sulfoxide (DMSO) | ≥ 80-100 mg/mL[1] | Gravimetric | This compound is highly soluble in DMSO. Stock solutions are typically prepared in this solvent. |
| In Vivo Formulation 1 | ≥ 1.25 mg/mL[1] | Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. A co-solvent system to maintain solubility. |
| In Vivo Formulation 2 | ≥ 1.25 mg/mL[1] | Formulation | 10% DMSO, 90% (20% SBE-β-CD in Saline). Utilizes a cyclodextrin to form inclusion complexes and enhance solubility.[1] |
| In Vivo Formulation 3 | ≥ 1.25 mg/mL[1] | Formulation | 10% DMSO, 90% Corn Oil. A lipid-based formulation. |
Experimental Protocols: Assessing this compound Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[2][3][4]
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Analytical balance
Methodology:
-
Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Record the initial weight of the this compound.
-
Add a known volume of the aqueous buffer to the vial.
-
-
Equilibration:
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed for a short period to allow the larger particles to settle.
-
To separate the undissolved solid from the saturated solution, either:
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated.
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same buffer at known concentrations.
-
Analyze the saturated supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A1: This is a common issue with poorly soluble compounds. Here are several strategies to mitigate precipitation:
-
Decrease the final DMSO concentration: While DMSO is an excellent solvent for this compound, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your assay medium.
-
Use a surfactant: Incorporating a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in your final assay buffer can help to maintain this compound in solution by forming micelles.
-
Employ cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is effective at forming inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]
-
Optimize the dilution method: Instead of a single large dilution, try a serial dilution approach. Also, ensure rapid and thorough mixing upon adding the DMSO stock to the aqueous buffer.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2:
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is determined when the solid and dissolved forms of the compound are in equilibrium. The shake-flask method measures thermodynamic solubility.[5][6]
-
Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then adding this solution to an aqueous buffer until precipitation is observed.[5][6] This method is faster and requires less compound but often overestimates the true solubility because it can lead to the formation of a supersaturated solution.[2]
For lead optimization and formulation development, thermodynamic solubility is the more relevant and accurate measurement.[5][6] For high-throughput screening in early drug discovery, kinetic solubility can be a useful initial assessment.[5][6]
Q3: Can I adjust the pH of my buffer to improve this compound's solubility?
A3: Adjusting the pH can be an effective strategy for ionizable compounds. This compound is a weak base, and its solubility may increase in acidic conditions. However, the physiological relevance of the pH must be considered for your specific experiment. For cell-based assays, maintaining a physiological pH (around 7.4) is critical.
Q4: Are there any alternative formulation strategies to improve this compound's bioavailability for in vivo studies?
A4: Yes, several advanced formulation strategies can be employed for poorly water-soluble drugs like this compound:
-
Solid Dispersions: Dispersing this compound in a polymeric carrier can enhance its dissolution rate.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs.
Q5: How does this compound work? What is its mechanism of action?
A5: this compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9] By inhibiting DPP-4, this compound increases the levels of active incretins.[7][8][9] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately resulting in lower blood glucose levels.[7][8][9]
Visualizations
Caption: Experimental workflow for determining this compound solubility.
Caption: Mechanism of action of this compound as a DPP-4 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. researchgate.net [researchgate.net]
- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Cofrogliptin Dosage for Long-Term Glycemic Control Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cofrogliptin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing long-term glycemic control studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as HSK7653) is a potent and long-acting oral inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2][3] Its mechanism of action involves preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By increasing the active levels of these hormones, this compound enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glycemic control.[1]
Q2: What is the recommended starting dosage for this compound in long-term preclinical studies?
A2: Preclinical studies on this compound have primarily focused on single-dose administrations. However, based on data from these studies and chronic dosing studies of other DPP-4 inhibitors, a dose-ranging study is recommended to determine the optimal dose for long-term efficacy in your specific animal model.
Available preclinical data for this compound shows strong plasma DPP-4 inhibition at oral doses of 3, 10, and 30 mg/kg in ob/ob mice. A 10 mg/kg single dose in rhesus monkeys also demonstrated prolonged DPP-4 inhibition. For chronic studies with other DPP-4 inhibitors like alogliptin in diabetic mice, doses ranging from 5 to 45 mg/kg administered daily for several weeks have shown significant improvements in glycemic control.[4] Therefore, for long-term studies with this compound, a starting dose range of 3-10 mg/kg administered orally based on its long half-life (e.g., every other day or twice weekly) could be a reasonable starting point for a dose-finding study. It is crucial to monitor plasma DPP-4 activity to ensure adequate target engagement.
Q3: What are the key outcome measures for assessing long-term glycemic control in animal models treated with this compound?
A3: The primary endpoints for evaluating the long-term efficacy of this compound on glycemic control include:
-
Glycated Hemoglobin (HbA1c): Reflects average blood glucose levels over the preceding 2-3 months in humans, and a shorter period in rodents (approximately 2-3 weeks) due to the shorter lifespan of red blood cells. It is a critical indicator of long-term glycemic control.
-
Fasting and Postprandial Blood Glucose: Regular monitoring of blood glucose levels in both fasted and fed states provides insight into the compound's effect on basal and meal-stimulated glucose excursions.
-
Oral Glucose Tolerance Test (OGTT): Assesses the animal's ability to handle a glucose load and provides information on glucose disposal and insulin secretion.
-
Insulin Tolerance Test (ITT): Measures the animal's sensitivity to exogenous insulin, providing a direct assessment of insulin resistance.
-
Plasma Insulin and C-peptide Levels: Measurement of these hormones can indicate changes in pancreatic beta-cell function and insulin secretion.
-
Plasma DPP-4 Activity: Essential for confirming target engagement and correlating it with glycemic outcomes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in blood glucose readings | Improper blood sampling technique. | Ensure consistent blood sampling site and technique. Warm the tail gently to improve blood flow. Wipe away the first drop of blood. |
| Stress-induced hyperglycemia. | Acclimatize animals to handling and procedures. Perform measurements in a quiet environment. | |
| Inconsistent fasting period. | Strictly adhere to the defined fasting duration for all animals. | |
| No significant improvement in glycemic control despite treatment | Inadequate dosage. | Perform a dose-ranging study to determine the optimal dose that achieves significant and sustained DPP-4 inhibition. |
| Poor oral bioavailability or drug instability. | Verify the formulation and stability of the dosing solution. Consider alternative vehicles or administration routes if necessary. A troubleshooting guide for oral administration suggests using palatable jellies for voluntary intake.[5] | |
| Advanced disease state in the animal model. | Characterize the baseline disease severity of the animals. This compound may be more effective in earlier stages of diabetes. | |
| Insufficient duration of treatment. | Long-term changes in glycemic control, particularly HbA1c, may require several weeks of treatment to become apparent. | |
| Unexpected adverse effects (e.g., weight loss, lethargy) | Off-target effects. | While DPP-4 inhibitors are generally well-tolerated, monitor animals closely for any signs of toxicity. Reduce the dose or discontinue treatment if severe adverse effects are observed. |
| Hypoglycemia. | Although the risk is low with DPP-4 inhibitors due to their glucose-dependent mechanism, it can occur, especially in combination with other anti-diabetic agents. Monitor blood glucose closely, particularly during the initial phase of treatment. | |
| Issues with the animal model. | Some animal models of diabetes can have confounding health issues. Ensure the health status of the animals is regularly monitored. | |
| Difficulty in achieving consistent oral dosing | Stress from gavage. | Train animals to the gavage procedure. Consider alternative, less stressful methods like voluntary ingestion of drug-mixed food or jelly.[5][6] |
| Inaccurate dose administration. | Calibrate pipettes and ensure accurate volume administration based on the most recent body weight. |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: Fast mice for 6 hours with free access to water.
-
Baseline Blood Glucose: Collect a baseline blood sample (t=0) from the tail vein and measure blood glucose.
-
This compound Administration: Administer the appropriate dose of this compound or vehicle orally (e.g., by gavage) at a defined time before the glucose challenge (e.g., 30-60 minutes).
-
Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose orally.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
Protocol 2: Insulin Tolerance Test (ITT) in Mice
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.[1]
-
Baseline Blood Glucose: Collect a baseline blood sample (t=0) from the tail vein and measure blood glucose.[1]
-
Insulin Administration: Administer human insulin (0.75-1.5 U/kg body weight, dose may need optimization based on the model's insulin sensitivity) via intraperitoneal (IP) injection.[1]
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose levels.[7]
-
Data Analysis: Plot the percentage of initial blood glucose at each time point. A faster and greater decline in blood glucose indicates higher insulin sensitivity.
Protocol 3: Measurement of Plasma DPP-4 Activity
-
Sample Collection: Collect blood samples into EDTA-coated tubes. Centrifuge at 4°C to separate plasma.
-
Assay Principle: The assay is based on the cleavage of a fluorogenic or chromogenic DPP-4 substrate (e.g., Gly-Pro-AMC). The rate of product formation is proportional to the DPP-4 activity.
-
Procedure (using a commercial kit):
-
Prepare a standard curve using recombinant DPP-4.
-
Add plasma samples and standards to a microplate.
-
Add the DPP-4 substrate to all wells to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis: Calculate the DPP-4 activity in the plasma samples based on the standard curve. Express the results as units of activity per volume of plasma (e.g., pmol/min/mL).
Protocol 4: Measurement of HbA1c in Mouse Blood
-
Sample Collection: Collect whole blood into EDTA-coated tubes.
-
Assay Principle: Commercially available ELISA or enzymatic assay kits are commonly used for the quantitative determination of HbA1c in mouse whole blood.[8][9][10][11] These kits typically involve lysis of red blood cells followed by a specific enzymatic or antibody-based detection of glycated hemoglobin.
-
Procedure (using a commercial enzymatic assay kit):
-
Lyse the whole blood samples according to the kit's instructions.
-
Add the lysate to a microplate.
-
Add the reaction reagents provided in the kit.
-
Incubate as per the protocol.
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis: Calculate the percentage of HbA1c based on the provided calibrators.
Data Presentation
Table 1: Example of Preclinical Data Summary for a Long-Term this compound Study
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Baseline HbA1c (%) | 7.8 ± 0.4 | 7.9 ± 0.3 | 7.7 ± 0.5 |
| Final HbA1c (%) | 8.5 ± 0.6 | 7.2 ± 0.4 | 6.8 ± 0.3** |
| Change in HbA1c (%) | +0.7 | -0.7 | -0.9 |
| Fasting Blood Glucose (mg/dL) | 250 ± 25 | 180 ± 20 | 150 ± 15 |
| OGTT AUC (mg·min/dL) | 30000 ± 2500 | 22000 ± 2000* | 18000 ± 1800 |
| ITT (Glucose nadir as % of baseline) | 60 ± 5 | 45 ± 4 | 35 ± 3** |
| Plasma DPP-4 Inhibition (%) | 0 | 75 ± 8 | 92 ± 5 |
| Data are presented as mean ± SEM. Statistical significance vs. vehicle control is denoted by *p<0.05 and *p<0.01. |
Visualizations
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A model-informed approach to accelerate the clinical development of this compound (HSK7653), a novel ultralong-acting dipeptidyl peptidase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long‐Term Dipeptidyl Peptidase 4 Inhibition Worsens Hypertension and Renal and Cardiac Abnormalities in Obese Spontaneously Hypertensive Heart Failure Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming poor oral bioavailability of Cofrogliptin in animal models
This technical support center provides guidance for researchers encountering poor oral bioavailability of Cofrogliptin in animal models. The content is structured to help diagnose the underlying causes and select appropriate strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the poor oral bioavailability of a small molecule drug like this compound?
A1: The most frequent causes of low oral bioavailability are attributed to two main factors: poor aqueous solubility and low intestinal permeability.[1] Additionally, other factors can play a significant role, including rapid first-pass metabolism in the gut wall or liver, degradation of the drug in the gastrointestinal tract, and active removal from intestinal cells by efflux transporters (e.g., P-glycoprotein).[1]
Q2: How can I determine if the issue with this compound is related to solubility or permeability?
A2: A systematic approach based on the Biopharmaceutics Classification System (BCS) is recommended. This involves two key experiments:
-
Aqueous Solubility Determination: Measure the thermodynamic solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) using the shake-flask method.[2][3]
-
Intestinal Permeability Assessment: Evaluate the permeability of this compound using an in vitro model, such as the Caco-2 cell monolayer assay.[4][5][6] This assay measures the rate at which the drug crosses a layer of cells that mimic the intestinal epithelium.[4][6][7]
Based on the results, this compound can be categorized:
-
BCS Class II: Low Solubility, High Permeability.
Q3: What general strategies can be employed to improve the oral bioavailability of this compound?
A3: Strategies are typically chosen based on the root cause of the poor bioavailability.[11][12]
-
For Solubility Issues (BCS Class II & IV): Physical modifications like particle size reduction (micronization, nanonization), creating amorphous solid dispersions, or using lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can enhance dissolution.[13][14][15] Chemical modifications such as salt formation can also be effective.[14]
-
For Permeability Issues (BCS Class III & IV): Approaches include the use of permeation enhancers, chemical modification of the drug into a more lipophilic prodrug, or co-administration with inhibitors of efflux transporters.[1]
Troubleshooting Guide
Problem: Initial in vivo pharmacokinetic (PK) studies in rats with a simple aqueous suspension of this compound resulted in undetectable or extremely low plasma concentrations.
| Troubleshooting Step | Action / Rationale | Expected Outcome |
| 1. Characterize Physicochemical Properties | Perform solubility and Caco-2 permeability assays to classify this compound according to the BCS. | A clear diagnosis of whether the primary barrier is poor solubility, poor permeability, or both. |
| 2. Investigate Formulation-Based Solutions (If Solubility is the Main Issue) | Develop an enabling formulation. A good starting point is a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS can keep the drug in a solubilized state in the GI tract, improving its dissolution and absorption.[1][13] | A significant increase in plasma exposure (AUC and Cmax) in subsequent animal PK studies compared to the simple suspension. |
| 3. Evaluate Efflux Liability (If Permeability is the Main Issue) | Perform a bidirectional Caco-2 assay to calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the drug is a substrate for efflux transporters like P-gp.[7] | Identification of active efflux as a key contributor to poor permeability. |
| 4. Test Efflux Inhibitor In Vivo | If efflux is confirmed, conduct a follow-up PK study where this compound is co-dosed with a known P-gp inhibitor (e.g., verapamil or elacridar). | A marked increase in oral bioavailability in the presence of the inhibitor would confirm that P-gp-mediated efflux is a major limiting factor in vivo. |
| 5. Re-evaluate In Vivo PK with Improved Formulation | Based on the findings, conduct a new pharmacokinetic study in rats using the optimized formulation (e.g., this compound-SEDDS). | The new formulation should provide measurable and significantly higher plasma concentrations, leading to a quantifiable oral bioavailability. |
Quantitative Data Summary
The following tables present hypothetical data illustrating the successful improvement of this compound's oral bioavailability.
Table 1: Initial Characterization of this compound
| Parameter | Result | Classification |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very Poorly Soluble |
| Caco-2 Permeability (Papp A-B) | 0.2 x 10⁻⁶ cm/s | Low Permeability |
| Efflux Ratio (Papp B-A / Papp A-B) | 5.8 | High Efflux |
| Initial BCS Classification | Class IV | Low Solubility / Low Permeability |
Table 2: Comparison of Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | < 5 (Below LOQ) | - | Not Calculable | < 1% |
| This compound-SEDDS | 285 | 2.0 | 1450 | 18% |
| This compound-SEDDS + Elacridar | 610 | 1.5 | 4100 | 51% |
| LOQ: Limit of Quantification |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts and cultured for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with functional tight junctions.[16]
-
Monolayer Integrity Test: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.
-
Transport Study (A → B): The apical (A) chamber is filled with a transport buffer containing 10 µM this compound. The basolateral (B) chamber is filled with a drug-free buffer. Samples are taken from the basolateral chamber at timed intervals (e.g., 30, 60, 90, 120 min).[16]
-
Transport Study (B → A): The experiment is reversed. The basolateral (B) chamber is filled with the drug-containing buffer, and samples are taken from the apical (A) chamber.[7]
-
Sample Analysis: The concentration of this compound in all collected samples is determined using a validated LC-MS/MS method.[4]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.[16]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins are used. Animals are fasted overnight prior to dosing.
-
Dosing:
-
Intravenous (IV) Group: A separate group of rats receives a 1 mg/kg dose of this compound dissolved in a suitable IV vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein to determine the reference AUC for bioavailability calculation.
-
Oral (PO) Groups: Rats are dosed by oral gavage with the designated formulation (e.g., aqueous suspension or SEDDS) at 10 mg/kg.
-
-
Blood Sampling: Serial blood samples (~100 µL) are collected from the jugular vein cannula into heparinized tubes at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[17]
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters such as Cmax, Tmax, and AUC. Oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Key physiological barriers to oral drug absorption.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. pexacy.com [pexacy.com]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 12. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pharm-int.com [pharm-int.com]
- 16. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cofrogliptin stability in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of Cofrogliptin in various solvents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vitro and in vivo studies?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound, with concentrations up to 100 mg/mL achievable with the aid of ultrasonication.[1][2] For in vivo studies, co-solvent systems are typically required to achieve the desired concentration and ensure biocompatibility. Commonly used formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
It is crucial to prepare these formulations by sequentially adding and mixing each solvent to ensure clarity and avoid precipitation.[3][4]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: this compound powder is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1][2] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.
Q3: I observed precipitation when preparing a this compound solution. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or if the solvents are not mixed properly. If you observe precipitation, you can try the following:
-
Gentle warming: Briefly warming the solution may help dissolve the precipitate.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of the compound.[1][5]
-
Sequential solvent addition: Ensure that co-solvents for in vivo formulations are added one by one with thorough mixing at each step.[3][4]
-
Use freshly opened DMSO: Hygroscopic DMSO can significantly impact the solubility of this compound; therefore, using a new, unopened bottle is recommended for preparing stock solutions.[3]
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: While specific drug-excipient compatibility studies for this compound are not widely published, studies on other DPP-4 inhibitors (gliptins) can provide some guidance. For instance, some gliptins have shown potential interactions with reducing sugars like lactose (potentially leading to Maillard-type reactions) and magnesium stearate under accelerated stability conditions. It is recommended to perform compatibility studies with your specific formulation excipients. Techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and HPLC analysis of stressed samples are valuable for this purpose.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
Symptoms:
-
Inconsistent results in bioassays.
-
Decreased peak area of the active pharmaceutical ingredient (API) in HPLC analysis over a short period.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent-Induced Degradation | This compound, like other gliptins, may be susceptible to hydrolysis, especially under acidic or alkaline conditions. Ensure the pH of your solvent system is near neutral if possible. If using aqueous buffers, prepare them fresh and confirm the pH before adding this compound. |
| Oxidation | The presence of peroxides in solvents or exposure to air can lead to oxidative degradation. Use high-purity, peroxide-free solvents. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions. |
| Improper Storage | Storing solutions at inappropriate temperatures can accelerate degradation. Adhere to the recommended storage conditions (-80°C for long-term, -20°C for short-term). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptoms:
-
New peaks, other than the main this compound peak, are observed during HPLC analysis of a stability sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Forced Degradation | The experimental conditions (e.g., pH, temperature, exposure to oxidants) may be causing the degradation of this compound. This is a common outcome in forced degradation studies designed to identify potential degradation products. |
| Identification of Degradants | Characterize the unknown peaks to understand the degradation pathway. Mass spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of these new compounds. This information is critical for developing a stability-indicating analytical method. |
| Method Specificity | Ensure your HPLC method is "stability-indicating," meaning it can separate the intact drug from its degradation products. This may require optimizing the mobile phase composition, gradient, column type, and detector wavelength. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Observations | Reference(s) |
| DMSO | ≥ 100 mg/mL | Requires sonication | [1][2] |
| 10% DMSO / 90% Corn Oil | ≥ 1.25 mg/mL | Clear solution | [1][3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.25 mg/mL | Clear solution | [3] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL | Clear solution | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic bath and sonicate until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into single-use volumes in amber vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for developing and validating stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to the working concentration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period. At each time point, withdraw a sample and dilute it with the mobile phase.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a defined period. Also, expose the solid drug powder to the same conditions.
-
Photodegradation: Expose the stock solution and solid drug powder to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at each time point using a suitable stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Calculate the percentage degradation and note the retention times and peak areas of any degradation products.
Mandatory Visualization
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development for this compound.
Caption: Hypothetical Degradation Pathways for this compound Under Stress Conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for DPP-4 Inhibitors: HPLC Techniques Reviewed [wisdomlib.org]
- 5. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Cofrogliptin treatment protocols for different diabetic animal strains
Cofrogliptin Technical Support Center
This guide provides researchers, scientists, and drug development professionals with technical support for using this compound in preclinical diabetic animal models. It includes frequently asked questions, troubleshooting guides, and standardized protocols to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally administered, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3][4] Its primary mechanism involves preventing the DPP-4 enzyme from breaking down incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP).[5] By increasing the active levels of these hormones, this compound enhances the body's natural glucose-regulating processes. This leads to stimulated insulin secretion and suppressed glucagon release, which collectively helps lower blood glucose levels.[5][6]
Q2: Which diabetic animal models are most suitable for this compound studies?
The choice of animal model depends on the specific research question (e.g., studying insulin resistance, beta-cell preservation, or autoimmune diabetes). This compound's efficacy has been demonstrated in ob/ob mice.[1] However, its mechanism is relevant to a variety of models. Suitable models include:
-
Genetic Type 2 Diabetes Models:
-
db/db Mice: These mice have a leptin receptor mutation, leading to obesity, severe insulin resistance, and progressive beta-cell failure. They are useful for studying advanced type 2 diabetes.
-
ob/ob Mice: These mice are leptin-deficient, resulting in hyperphagia, obesity, and insulin resistance.[1] They are a common model for early- to mid-stage type 2 diabetes.
-
Zucker Diabetic Fatty (ZDF) Rats: Similar to db/db mice, they have a leptin receptor mutation and are a well-established model for obesity and type 2 diabetes.
-
-
Diet-Induced Type 2 Diabetes Models:
-
High-Fat Diet (HFD)-induced Mice/Rats: These models mimic the common etiology of human type 2 diabetes, where overnutrition leads to insulin resistance and obesity.[7] Combining an HFD with a low dose of streptozotocin (STZ) can create a model with both insulin resistance and impaired insulin secretion.[8]
-
-
Autoimmune Type 1 Diabetes Models:
-
Non-Obese Diabetic (NOD) Mice: This model spontaneously develops autoimmune diabetes, which destroys pancreatic beta-cells, mimicking human type 1 diabetes. Studies with other DPP-4 inhibitors have shown potential for beta-cell preservation in this model, suggesting its utility for this compound.
-
Q3: How should this compound be prepared and administered to animals?
This compound is typically administered via oral gavage.[1][2] For preparation, the compound should be suspended in a suitable vehicle, such as a 1% hypromellose solution.[2] If the prepared solution is a suspension, it should be made fresh for each use. If it dissolves into a clear solution, it can be stored at 4°C for up to one week, though fresh preparation is always recommended to ensure stability and efficacy.[2]
Q4: What are the recommended starting doses for this compound in different rodent models?
Published studies in ob/ob mice have used doses of 3 and 10 mg/kg.[1] Dose-response studies are always recommended to determine the optimal dose for a specific model and experimental endpoint. The following table provides suggested starting doses based on available data for this compound and other DPP-4 inhibitors.
Data & Protocols
Data Presentation
Table 1: Characteristics of Common Diabetic Animal Models
| Model | Type | Key Characteristics | Onset of Diabetes | Suitability for this compound Studies |
| ob/ob Mouse | Genetic T2D | Leptin deficiency, obesity, hyperinsulinemia, moderate hyperglycemia.[1] | 8-10 weeks | Excellent for studying effects on insulin resistance and glycemic control. |
| db/db Mouse | Genetic T2D | Leptin receptor mutation, obesity, severe hyperglycemia, progressive β-cell loss. | 4-8 weeks | Ideal for investigating advanced T2D and β-cell failure. |
| HFD/STZ Mouse | Induced T2D | Combination of diet-induced insulin resistance and STZ-induced β-cell dysfunction.[8] | Variable (2-4 weeks post-STZ) | Represents a non-genetic model of T2D with mixed pathophysiology. |
| NOD Mouse | Spontaneous T1D | Autoimmune destruction of β-cells, leading to insulin deficiency.[9] | 12-30 weeks | Useful for studying potential immunomodulatory and β-cell protective effects. |
| ZDF Rat | Genetic T2D | Leptin receptor mutation, obesity, hyperlipidemia, hyperglycemia. | 7-10 weeks | A robust model for studying diabetic complications. |
Table 2: Suggested Starting Doses for this compound in Rodent Strains
| Animal Strain | Administration Route | Suggested Starting Dose | Dosing Frequency | Key Reference |
| ob/ob Mouse | Oral Gavage | 3 - 10 mg/kg | Once Daily / Long-acting protocols | MedChemExpress[1] |
| db/db Mouse | Oral Gavage | 5 - 10 mg/kg | Once Daily | Extrapolated from similar models and DPP-4 inhibitors. |
| HFD/STZ Mouse | Oral Gavage | 5 - 10 mg/kg | Once Daily | Extrapolated from similar models and DPP-4 inhibitors.[8] |
| NOD Mouse | Oral Gavage | 10 mg/kg | Once Daily | Extrapolated from other DPP-4 inhibitor studies in NOD mice.[9] |
| ZDF Rat | Oral Gavage | 3 - 10 mg/kg | Once Daily | Extrapolated from similar models and DPP-4 inhibitors. |
Note: As this compound is a long-acting inhibitor, studies may explore less frequent dosing schedules (e.g., biweekly), especially in longer-term experiments.[1][3][6]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Handling: Acclimatize mice to handling for several days before the experiment to minimize stress-induced hyperglycemia.
-
Preparation of Dosing Solution: Weigh the required amount of this compound powder. Suspend it in the chosen vehicle (e.g., 1% hypromellose) to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse at a volume of 0.25 mL). Vortex thoroughly before each use to ensure a uniform suspension.
-
Administration:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse).
-
Measure the distance from the oral cavity to the xiphoid process on the outside of the mouse to ensure proper needle depth.
-
Insert the needle gently into the esophagus and deliver the solution smoothly.
-
-
Monitoring: Observe the animal for a few minutes post-administration for any signs of distress or injury.
Protocol 2: Oral Glucose Tolerance Test (OGTT) to Assess Efficacy
-
Preparation: Fast animals overnight (typically 6-8 hours), ensuring free access to water. An overnight fast can deplete glycogen stores and may increase stress, so a shorter fast is often preferred.[10]
-
Baseline Glucose: Take a baseline blood sample (Time 0) from the tail vein to measure fasting blood glucose.
-
This compound Administration: Administer this compound or vehicle via oral gavage at the predetermined dose. The timing of administration relative to the glucose challenge depends on the drug's pharmacokinetic profile (e.g., 60 minutes prior for acute studies).
-
Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Measure blood glucose levels for each time point. Plot the glucose concentration over time and calculate the Area Under the Curve (AUC) to quantify glucose tolerance. A significant reduction in the glucose AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.[10]
Troubleshooting Guides
Q: My blood glucose readings are highly variable between animals in the same group. What could be the cause?
A: High variability is a common issue in metabolic studies.
-
Possible Causes:
-
Stress: Improper handling, injection, or gavage technique can cause acute stress, leading to a spike in blood glucose.
-
Inconsistent Sampling Time: Circadian rhythm affects glucose metabolism. Sampling at different times of the day can introduce variability.
-
Model Penetrance: Some diabetic models, like the NOD mouse, have incomplete or variable disease penetrance, meaning not all animals become equally diabetic at the same age.[11]
-
Diet: Variations in food consumption, especially after fasting, can affect baseline glucose levels.
-
-
Solutions:
-
Acclimatization: Ensure all animals are properly acclimatized to handling and experimental procedures before the study begins.
-
Standardize Procedures: Perform all procedures (dosing, blood sampling) at the same time each day.
-
Confirm Disease State: Before grouping animals, confirm their diabetic phenotype by measuring baseline blood glucose and/or HbA1c to ensure groups are homogenous.
-
Control Food Access: Ensure consistent fasting periods and monitor food intake, as it can be a confounding variable.[10]
-
Q: I am not observing a significant glucose-lowering effect after treating with this compound. Why might this be?
A: A lack of efficacy can stem from several factors related to the drug, the model, or the protocol.
-
Possible Causes:
-
Incorrect Dose: The dose may be too low for the specific animal model's level of insulin resistance or metabolic derangement.
-
Advanced Disease State: In models with severe beta-cell destruction (e.g., late-stage db/db or STZ-treated mice), there may be insufficient insulin-producing cells for an incretin-based therapy to act upon. DPP-4 inhibitors rely on stimulating existing beta-cells.[12]
-
Administration Error: Improper oral gavage may result in the compound being delivered into the trachea instead of the esophagus, or incomplete dosing.
-
Drug Stability: Improper storage or preparation of the dosing solution could lead to degradation of the compound.
-
-
Solutions:
-
Dose-Response Study: Perform a pilot study with a range of doses (e.g., 3, 10, 30 mg/kg) to determine the effective dose in your chosen model.[1]
-
Model Selection: Use animal models at an appropriate stage of the disease. For testing glucose-lowering efficacy, models with functional (though perhaps impaired) beta-cells are required.
-
Verify Technique: Ensure all personnel are thoroughly trained in oral gavage. Practice with a benign substance like water.
-
Fresh Preparation: Prepare dosing solutions fresh daily to ensure potency.[2]
-
Q: Some animals are experiencing adverse effects or mortality. How can I troubleshoot this?
A: While DPP-4 inhibitors generally have a good safety profile with a low risk of hypoglycemia,[13] issues can arise from the model or procedures.
-
Possible Causes:
-
Procedural Injury: Esophageal or stomach perforation from improper gavage technique is a primary cause of acute mortality.
-
Model Severity: Some diabetic models, particularly those with severe hyperglycemia, are fragile and have a higher natural mortality rate.
-
Hypoglycemia: While rare with DPP-4 inhibitors as monotherapy, the risk can increase if combined with other treatments like insulin.
-
-
Solutions:
-
Refine Gavage Technique: Use appropriately sized, flexible gavage needles and ensure gentle, expert handling.
-
Health Monitoring: Implement a rigorous health monitoring plan. For severely diabetic animals, supportive care (e.g., insulin therapy in T1D models) may be necessary to ensure survival for the duration of the study.[14][15]
-
Monitor for Hypoglycemia: If combining therapies, perform periodic blood glucose checks to monitor for and prevent hypoglycemic events.
-
Visualizations
Caption: Mechanism of action for this compound as a DPP-4 inhibitor.
Caption: A typical experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting flowchart for lack of drug efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Orally DPP-4 inhibitor | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 7. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. The DPP4 inhibitor linagliptin delays the onset of diabetes and preserves β-cell mass in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5 Common Questions for Diabetic Models [jax.org]
- 12. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 13. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of standardized insulin treatment protocols for spontaneous rodent models of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Gosogliptin in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of Gosogliptin quantification in biological samples.
Frequently Asked Questions (FAQs)
1. What is the recommended sample preparation method for Gosogliptin in plasma?
Protein precipitation (PPT) is a common and effective method for extracting Gosogliptin and other gliptins from plasma samples.[1][2] This technique is favored for its simplicity, speed, and high-throughput applicability.[3] Acetonitrile is frequently used as the precipitation solvent.[2] For enhanced cleanup and to minimize matrix effects, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can also be employed.[3][4]
2. Which analytical technique is most suitable for the quantification of Gosogliptin?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of Gosogliptin and its metabolites in biological matrices.[2][5] This method offers high specificity, reducing the likelihood of interference from endogenous components.[2]
3. What type of internal standard (IS) should be used for Gosogliptin analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Gosogliptin-d4.[6] SIL IS closely mimics the chromatographic behavior and ionization characteristics of the analyte, effectively compensating for variations in sample preparation and matrix effects.[6] If a SIL IS is unavailable, a structurally similar compound that does not interfere with the analyte can be used.[6]
4. How can I ensure the stability of Gosogliptin in plasma samples during collection and storage?
Gosogliptin is a DPP-4 inhibitor, and to prevent the degradation of endogenous peptides like GLP-1, it is crucial to handle samples appropriately. For the stability of Gosogliptin itself, plasma samples should be stored at low temperatures, typically -20°C or -80°C, to minimize enzymatic degradation.[7][8] It is also recommended to minimize freeze-thaw cycles.[7] Studies on other DPP-4 inhibitors have shown stability in plasma for extended periods when stored at -70°C.[9] The addition of a DPP-4 inhibitor to blood samples immediately after collection can preserve GLP-1 levels for analysis.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH.2. Column contamination or degradation.3. Sample solvent stronger than the mobile phase. | 1. Adjust the mobile phase pH. For basic compounds like Gosogliptin, a slightly acidic mobile phase can improve peak shape.2. Flush the column with a strong solvent or replace the column if necessary.3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Low Recovery | 1. Inefficient extraction from the biological matrix.2. Analyte degradation during sample processing.3. Suboptimal pH during liquid-liquid extraction. | 1. Optimize the protein precipitation by testing different organic solvent-to-plasma ratios.2. Keep samples on ice during processing and work efficiently.3. Adjust the pH of the aqueous phase to ensure the analyte is in a neutral form for efficient extraction into the organic phase. |
| High Matrix Effect (Ion Suppression or Enhancement) | 1. Co-elution of endogenous phospholipids or other matrix components.2. Inadequate sample cleanup. | 1. Modify the chromatographic gradient to better separate the analyte from interfering compounds.[11]2. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3]3. Dilute the sample to reduce the concentration of interfering matrix components.[12] |
| Inconsistent Results/High Variability | 1. Inconsistent sample preparation technique.2. Instability of the analyte in the autosampler.3. Improper internal standard selection or use. | 1. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes for all samples.2. Check the autosampler stability of Gosogliptin and keep the autosampler temperature low (e.g., 4°C).3. Use a stable isotope-labeled internal standard and ensure it is added to all samples and standards at the same concentration early in the sample preparation process.[6] |
| No or Low Signal for Analyte | 1. Incorrect mass spectrometer settings (MRM transitions, collision energy).2. Analyte degradation.3. Issues with the LC system (e.g., no flow, leak). | 1. Optimize the MS parameters by infusing a standard solution of Gosogliptin.2. Investigate sample stability at each step of the process.3. Perform system suitability tests and troubleshoot the LC system. |
Experimental Protocols
Representative Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Gosogliptin-d4 in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation Workflow for Gosogliptin Analysis.
Representative LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
Gosogliptin: Precursor ion > Product ion
-
Gosogliptin-d4 (IS): Precursor ion > Product ion
-
General LC-MS/MS Workflow for Gosogliptin Quantification.
Quantitative Data Summary
The following tables summarize representative validation parameters for the quantification of a gliptin in human plasma using LC-MS/MS. These values are based on published methods for similar DPP-4 inhibitors and serve as a benchmark for a validated Gosogliptin assay.
Table 1: Precision and Accuracy
| Analyte Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 10 | 90-110 | ≤ 15 | 85-115 |
| LQC | 3.0 | ≤ 8 | 92-108 | ≤ 12 | 88-112 |
| MQC | 50 | ≤ 7 | 95-105 | ≤ 10 | 90-110 |
| HQC | 400 | ≤ 6 | 96-104 | ≤ 9 | 91-109 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control. Data is representative of typical assay performance.[13]
Table 2: Recovery and Matrix Effect
| Analyte Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3.0 | 85-95 | 90-110 |
| HQC | 400 | 88-98 | 92-108 |
Recovery and Matrix Effect values are typically expected to be consistent and reproducible.[10][14]
Table 3: Stability
| Stability Condition | Duration | Temperature | Stability (% of Initial) |
| Bench-top | 8 hours | Room Temperature | 95-105 |
| Autosampler | 24 hours | 4°C | 94-106 |
| Freeze-Thaw | 3 cycles | -80°C to RT | 93-107 |
| Long-term | 30 days | -80°C | 92-108 |
RT: Room Temperature. Stability is assessed by comparing the concentration of the analyte in stored samples to that of freshly prepared samples.[7]
Core Parameters for Bioanalytical Method Validation.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Home - Cerilliant [cerilliant.com]
- 7. Stability of glucagon-like peptide 1 and glucagon in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of glucagon-like peptide 1 and glucagon in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical and Bioanalytical Methods for the Determination of Dipeptidyl Peptidase-4 Inhibitors in Various Matrices: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 13. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Addressing variability in DPP-4 inhibition assays with Cofrogliptin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cofrogliptin in Dipeptidyl Peptidase-4 (DPP-4) inhibition assays. Our goal is to help you address potential variability and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 range for this compound against human DPP-4?
A1: The half-maximal inhibitory concentration (IC50) for this compound is expected to fall within the low nanomolar range. However, this can be influenced by assay conditions such as substrate concentration and enzyme purity. Below is a summary of expected IC50 values under typical assay conditions.
Q2: Can I use plasma-derived DPP-4 for my assays with this compound?
A2: Yes, this compound can be used with both recombinant and plasma-derived DPP-4. Be aware that endogenous substrates and other interacting proteins in plasma can influence the apparent inhibitory activity of this compound. It is recommended to run parallel experiments with recombinant DPP-4 to control for these matrix effects.
Q3: How should I prepare my stock solution of this compound?
A3: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound in 100% DMSO. We recommend preparing single-use aliquots and storing them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Q4: What is the mechanism of inhibition of this compound on DPP-4?
A4: this compound is a competitive inhibitor of DPP-4. It binds to the active site of the enzyme, preventing the cleavage of its natural substrates, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IC50 Values | 1. Inconsistent pipetting.2. Substrate or enzyme degradation.3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and proper technique. Consider using automated liquid handlers for high-throughput assays.2. Prepare fresh substrate and enzyme solutions for each experiment. Store stocks as recommended.3. Ensure a stable incubation temperature using a calibrated incubator or water bath. |
| Lower than Expected Potency (High IC50) | 1. Incorrect this compound concentration.2. High substrate concentration (competes with inhibitor).3. Presence of interfering substances in the assay buffer. | 1. Verify the concentration of your this compound stock solution. Consider a fresh preparation.2. Ensure the substrate concentration is at or below the Km value for the enzyme.3. Use high-purity reagents and water. Test for buffer components that may inhibit the enzyme or interact with this compound. |
| No Inhibition Observed | 1. Inactive this compound.2. Inactive DPP-4 enzyme.3. Incorrect assay setup or detection method. | 1. Prepare a fresh stock of this compound. Test a known DPP-4 inhibitor as a positive control.2. Verify enzyme activity using a control experiment with no inhibitor.3. Review the experimental protocol to ensure all steps were followed correctly. Check the settings of your plate reader or other detection instrument. |
| High Background Signal | 1. Autohydrolysis of the substrate.2. Contamination of assay components.3. Non-specific binding. | 1. Run a control well with only substrate and buffer to measure the rate of autohydrolysis. Subtract this from all measurements.2. Use sterile, nuclease-free water and filter-sterilize buffers.3. Add a non-ionic detergent like Triton X-100 (0.01%) to the assay buffer. |
Experimental Protocols
Standard DPP-4 Inhibition Assay Protocol
This protocol outlines a typical fluorometric assay for determining the IC50 of this compound.
Materials:
-
Recombinant Human DPP-4
-
This compound
-
Gly-Pro-AMC (fluorogenic substrate)
-
Tris Buffer (50 mM, pH 7.5)
-
DMSO
-
96-well black microplate
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO, then dilute further in Tris buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 1%.
-
Enzyme Preparation: Dilute the DPP-4 enzyme stock to the desired working concentration in Tris buffer.
-
Assay Reaction:
-
Add 25 µL of the this compound dilutions to the wells of the 96-well plate.
-
Add 25 µL of the diluted DPP-4 enzyme to each well.
-
Incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Add 50 µL of the Gly-Pro-AMC substrate to each well.
-
Detection: Immediately begin kinetic reading on a fluorescence plate reader with excitation at 360 nm and emission at 460 nm. Read every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Normalize the rates to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Visualizations
Caption: DPP-4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a DPP-4 inhibition assay with this compound.
Cofrogliptin formulation challenges for preclinical studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals encountering challenges with Cofrogliptin formulations in preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and administration of this compound formulations.
Issue 1: Precipitation or Phase Separation of this compound Formulation
Potential Problem: You have prepared a this compound formulation using one of the recommended protocols, but you observe precipitation or separation of phases either during preparation or upon standing.
Probable Causes:
-
Incomplete dissolution of this compound.
-
Suboptimal solvent quality, particularly for hygroscopic solvents like DMSO.
-
Temperature fluctuations affecting solubility.
-
Incorrect order of solvent addition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound formulation precipitation.
Step-by-Step Solution:
-
Confirm Initial Dissolution: If precipitation is observed, first ensure that the compound was fully dissolved initially. If not, gentle heating and/or sonication can be applied to facilitate dissolution.[1]
-
Verify Solvent Quality: For formulations containing DMSO, it is crucial to use a fresh, anhydrous stock. DMSO is hygroscopic and absorbed water can significantly impact the solubility of the product.[1]
-
Check Order of Addition: The provided protocols specify the order in which solvents should be added. Adding solvents in a different order can lead to insolubility.
-
Re-prepare Formulation: If the above steps do not resolve the issue, it is recommended to re-prepare the formulation, paying close attention to each step of the protocol.
Issue 2: Low or Variable Oral Bioavailability in Animal Studies
Potential Problem: After oral administration of a this compound formulation, pharmacokinetic analysis reveals low or inconsistent plasma concentrations.
Probable Causes:
-
Poor solubility of this compound in the gastrointestinal tract.
-
Degradation of the compound in the formulation or in the GI tract.
-
Suboptimal formulation for in vivo absorption.
-
Issues with the dosing procedure (e.g., inaccurate volume, gavage error).
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Efficacy Analysis of Cofrogliptin and Other DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). They exert their glucose-lowering effects by preventing the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1] Cofrogliptin (HSK7653) is a novel, long-acting DPP-4 inhibitor with a unique biweekly dosing regimen, distinguishing it from the predominantly once-daily oral DPP-4 inhibitors currently on the market.[2][3] This guide provides a comparative overview of the efficacy of this compound versus other established DPP-4 inhibitors, supported by available clinical and preclinical data.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors, including this compound, share a common mechanism of action centered on the potentiation of the incretin system. In response to food intake, L-cells in the intestine release GLP-1, which in turn stimulates insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells. DPP-4 is the primary enzyme responsible for the rapid degradation of active GLP-1. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1, thereby augmenting the physiological glucose-lowering effects of incretins.[1]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Cofrogliptin and Linagliptin in preclinical models
A Detailed Examination of Two Dipeptidyl Peptidase-4 Inhibitors for Type 2 Diabetes Mellitus
In the landscape of therapeutic options for type 2 diabetes mellitus (T2DM), dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a significant class of oral antihyperglycemic agents. These drugs function by preventing the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. This guide provides a comprehensive head-to-head preclinical comparison of two notable DPP-4 inhibitors: Cofrogliptin (HSK7653), a novel long-acting inhibitor, and Linagliptin, a well-established agent in this class.[1][2] This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
In Vitro Potency and Selectivity
The cornerstone of a DPP-4 inhibitor's efficacy lies in its ability to potently and selectively inhibit the target enzyme. Preclinical in vitro studies have demonstrated that both this compound and Linagliptin are potent inhibitors of the DPP-4 enzyme.
Linagliptin is a highly potent inhibitor of DPP-4 with a reported IC50 value of approximately 1 nM.[3] In comparison, this compound also exhibits potent DPP-4 inhibitory activity with a reported IC50 value of 4.18 nM.[4] While both are highly potent, Linagliptin shows a slightly lower IC50 in these reported studies.
Selectivity is a critical parameter to minimize off-target effects. Linagliptin has been shown to be highly selective for DPP-4 over other related enzymes such as DPP-2, DPP-8, and DPP-9, with selectivity ratios of over 10,000-fold.[5] It also shows some inhibitory activity against Fibroblast Activation Protein (FAP), another member of the serine protease family, with a reported IC50 of 89.9 nM.[6] Detailed selectivity data for this compound against a similar panel of proteases is not as readily available in the public domain, though its chemical structure is designed for high selectivity towards the DPP-4 enzyme.[1]
| Parameter | This compound (HSK7653) | Linagliptin | Reference(s) |
| DPP-4 IC50 | 4.18 nM | ~1 nM | [3][4] |
| Selectivity vs. DPP-2 | Data not available | >10,000-fold | [5] |
| Selectivity vs. DPP-8 | Data not available | >10,000-fold | [5][7] |
| Selectivity vs. DPP-9 | Data not available | >10,000-fold | [5][7] |
| FAP IC50 | Data not available | 89.9 nM | [6] |
Preclinical Pharmacokinetics
The pharmacokinetic profiles of this compound and Linagliptin reveal key differences that may influence their dosing regimens and clinical application. A significant distinguishing feature of this compound is its long-acting profile.
Preclinical studies in mice have shown that this compound has a significantly longer half-life (29.9 hours) compared to the long-acting DPP-4 inhibitor omarigliptin (4.65 hours).[8] Further pharmacokinetic studies in ICR mice demonstrated that this compound exhibits a long half-life and high oral exposure.[4] In rhesus monkeys, a single oral dose of 10 mg/kg resulted in sustained plasma DPP-4 inhibition of over 80% for at least 12 days.[4][9]
Linagliptin also demonstrates a long terminal half-life in preclinical species, which is attributed to its high-affinity binding to DPP-4 in tissues.[3] However, its dosing regimen in clinical use is once daily. Linagliptin is primarily eliminated via the feces, with minimal renal excretion, a characteristic that obviates the need for dose adjustment in patients with renal impairment.[3][10]
| Parameter | This compound (HSK7653) | Linagliptin | Reference(s) |
| Species | Mouse (ICR) | Rat (Han Wistar) | [3][4] |
| Administration Route | IV (0.5 mg/kg) / PO (2 mg/kg) | PO (1, 3, 10 mg/kg) | |
| Half-life (t1/2) | Long half-life observed | Long terminal half-life | |
| Species | Rhesus Monkey | Dog | [4][11] |
| Administration Route | PO (10 mg/kg) | Data not available | |
| DPP-4 Inhibition | >80% for at least 12 days | Data not available |
In Vivo Efficacy in Preclinical Models
Both this compound and Linagliptin have demonstrated efficacy in improving glycemic control in preclinical models of diabetes.
In vivo studies in ob/ob mice, a model of obesity and diabetes, showed that a single oral dose of this compound resulted in a dose-dependent inhibition of plasma DPP-4 and a reduction in HbA1c levels at doses of 3 and 10 mg/kg.[4]
Linagliptin has been extensively studied in various preclinical models. In Han Wistar rats, oral administration of Linagliptin led to a rapid and sustained inhibition of plasma DPP-4 activity.[3] Doses of 3 and 10 mg/kg achieved maximal inhibition of 90%, while a 1 mg/kg dose resulted in over 70% inhibition.[3] In diabetic Zucker rats, Linagliptin administration significantly reduced blood glucose peak levels and plasma glucose AUC in an oral glucose tolerance test.[3]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
A common method to determine the in vitro potency of DPP-4 inhibitors is a fluorescence-based assay.
Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). In the presence of a DPP-4 inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (this compound, Linagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted test compounds.
-
Add the recombinant DPP-4 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model
Principle: This experiment evaluates the effect of the test compound on glucose tolerance in a diabetic animal model, such as the Zucker diabetic fatty (ZDF) rat or the db/db mouse.
Materials:
-
Diabetic animal models (e.g., ZDF rats)
-
Test compounds (this compound, Linagliptin) formulated for oral administration
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose monitoring system
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test compound or vehicle orally at a specified time before the glucose challenge (e.g., 60 minutes).
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood sample, administer the glucose solution orally.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations at each time point.
-
Calculate the area under the curve (AUC) for the blood glucose excursion to assess the overall improvement in glucose tolerance.
Visualizations
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: Preclinical Drug Discovery Workflow.
Conclusion
Both this compound and Linagliptin are potent and effective DPP-4 inhibitors in preclinical models. Linagliptin is a well-characterized molecule with a vast amount of preclinical and clinical data supporting its efficacy and safety. Its key features include high potency, excellent selectivity, and a predominantly non-renal route of elimination.[3][10]
This compound emerges as a promising long-acting DPP-4 inhibitor.[8] Its extended pharmacokinetic profile, as demonstrated in preclinical studies, suggests the potential for less frequent dosing, which could improve patient compliance.[4] While direct head-to-head preclinical comparisons are limited, the available data indicates that this compound possesses a comparable in vitro potency to other established DPP-4 inhibitors and demonstrates robust in vivo efficacy.
Further preclinical studies on this compound, particularly detailed selectivity profiling and pharmacokinetic assessments in a broader range of species, will be crucial for a more comprehensive comparison with Linagliptin. The distinct pharmacokinetic profile of this compound warrants further investigation to fully understand its therapeutic potential in the management of type 2 diabetes.
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the linagliptin and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linagliptin, a xanthine-based dipeptidyl peptidase-4 inhibitor with an unusual profile for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Orally DPP-4 inhibitor | TargetMol [targetmol.com]
- 10. Linagliptin: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cofrogliptin vs. Sitagliptin: A Comparative Analysis of Two DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus (T2DM).[1][2] They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[1][2] This guide provides a detailed comparative analysis of Cofrogliptin, a novel long-acting DPP-4 inhibitor, and Sitagliptin, the first-in-class agent in this category.
Mechanism of Action: The Incretin Pathway
Both this compound and Sitagliptin share a common mechanism of action by competitively inhibiting the DPP-4 enzyme.[1][3] The inhibition of DPP-4 increases the levels of active GLP-1 and GIP, which in turn stimulates the pancreas to produce more insulin and reduces the liver's production of glucose.[1][3]
Figure 1: Simplified signaling pathway of DPP-4 inhibition.
Comparative Efficacy and Potency
The primary measure of a DPP-4 inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the DPP-4 enzyme. A lower IC50 value indicates greater potency.
| Parameter | This compound | Sitagliptin |
| DPP-4 IC50 | 4.18 nM[4], 4.2 nM[5] | 8.6 nM[6], 19 nM[3][7] |
| Selectivity | High selectivity for DPP-4 enzyme[1] | >2600-fold selectivity over DPP-8 and DPP-9[8][9] |
This compound has demonstrated potent inhibitory activity against DPP-4, with reported IC50 values in the low nanomolar range.[4][5] Sitagliptin also exhibits potent inhibition, with high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9, which is a crucial factor in minimizing potential off-target effects.[8][9]
Pharmacokinetic Profile
A key differentiator between this compound and Sitagliptin is their pharmacokinetic profiles, particularly their half-lives, which dictates their dosing frequency.
| Parameter | This compound | Sitagliptin |
| Dosing Regimen | Once every two weeks[10] | Once daily[8] |
| Half-life (t½) | ~29.9 hours (in mice)[10], 81.8–131.5 hours (in healthy volunteers)[10] | ~12.4 hours[11] |
| Bioavailability | High oral exposure[4] | ~87%[11] |
| Metabolism & Excretion | Primarily eliminated through the biliary system[9] | Primarily excreted unchanged in the urine[11] |
This compound is characterized as a long-acting inhibitor, with preclinical and clinical data supporting a biweekly dosing schedule.[1][10] This extended duration of action is a significant feature that could enhance patient compliance.[10] Sitagliptin has a shorter half-life, necessitating once-daily administration.[11]
Figure 2: Comparative pharmacokinetic workflow.
Clinical Data Summary
Clinical trials have established the efficacy and safety of both agents in patients with T2DM.
This compound
A Phase 3 randomized, double-blind, placebo-controlled trial in China demonstrated that this compound (10 mg and 25 mg once every two weeks) provided significant glycemic control over 52 weeks and was well-tolerated in patients with T2DM.[12] Another Phase 3 trial showed that biweekly this compound was non-inferior to daily linagliptin in patients inadequately controlled on metformin.[13]
Sitagliptin
Extensive clinical trials have demonstrated that Sitagliptin, as monotherapy or in combination with other antidiabetic agents, effectively improves glycemic control with a low risk of hypoglycemia.[14] A pooled analysis of 19 controlled clinical trials with over 10,000 patients confirmed its favorable safety profile.[15]
Experimental Protocols
DPP-4 Enzyme Inhibition Assay
The inhibitory activity of this compound and Sitagliptin against DPP-4 is typically determined using a fluorometric or colorimetric assay.
Figure 3: General workflow for a DPP-4 inhibition assay.
Protocol Outline:
-
Reagent Preparation: Recombinant human DPP-4 enzyme, a fluorogenic substrate like Gly-Pro-aminomethylcoumarin (AMC), and the test inhibitors (this compound, Sitagliptin) are prepared in an appropriate assay buffer (e.g., Tris-HCl).[16]
-
Assay Reaction: The DPP-4 enzyme is pre-incubated with varying concentrations of the inhibitor in a 96-well plate.[17]
-
Substrate Addition: The reaction is initiated by adding the fluorogenic substrate to the wells.[16]
-
Signal Detection: As DPP-4 cleaves the substrate, a fluorescent signal is produced, which is measured over time using a fluorescence plate reader.[17]
-
Data Analysis: The rate of reaction is determined, and the percentage of inhibition at each inhibitor concentration is calculated. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
Both this compound and Sitagliptin are effective and selective inhibitors of the DPP-4 enzyme, offering a valuable therapeutic option for the management of type 2 diabetes. The primary distinction lies in their pharmacokinetic profiles, with this compound's long-acting nature allowing for a less frequent, biweekly dosing regimen, which may offer an advantage in terms of patient adherence. Sitagliptin, as the pioneering DPP-4 inhibitor, has a well-established and extensive record of efficacy and safety. The choice between these agents may depend on individual patient needs, preference for dosing frequency, and clinical context. Further head-to-head comparative studies would be beneficial to delineate more subtle differences in their clinical profiles.
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. A model-informed approach to accelerate the clinical development of this compound (HSK7653), a novel ultralong-acting dipeptidyl peptidase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Orally DPP-4 inhibitor | TargetMol [targetmol.com]
- 6. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 10. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacokinetic and pharmacodynamic properties of multiple oral doses of sitagliptin, a dipeptidyl peptidase-IV inhibitor: a double-blind, randomized, placebo-controlled study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nedmdg.org [nedmdg.org]
- 15. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
Comparative Analysis of Cofrogliptin's Cross-reactivity with Dipeptidyl Peptidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cofrogliptin's inhibitory activity against its primary target, dipeptidyl peptidase-4 (DPP-4), and its potential cross-reactivity with other members of the dipeptidyl peptidase family, specifically DPP-8 and DPP-9. The high selectivity of DPP-4 inhibitors is a critical factor in their safety profile, as off-target inhibition of other DPPs has been associated with adverse effects.
Executive Summary
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the known inhibitory concentration (IC50) of this compound against DPP-4. At present, specific IC50 or Ki values for this compound against DPP-8 and DPP-9 have not been reported in publicly available literature.
| Enzyme Target | This compound (HSK7653) IC50 |
| Dipeptidyl Peptidase-4 (DPP-4) | 4.18 nM[5] |
| Dipeptidyl Peptidase-8 (DPP-8) | Data not available |
| Dipeptidyl Peptidase-9 (DPP-9) | Data not available |
Experimental Protocols: Assessing DPP Inhibitor Selectivity
To determine the selectivity of a DPP-4 inhibitor like this compound, a standardized in vitro enzymatic assay is employed. This protocol allows for the quantitative measurement of the inhibitor's potency against DPP-4, DPP-8, and DPP-9.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human DPP-4, DPP-8, and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic or chromogenic substrates (e.g., Gly-Pro-7-amino-4-methylcoumarin for DPP-4; Ala-Pro-p-nitroanilide for DPP-8 and DPP-9)
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well microplates
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant DPP enzymes to a predetermined optimal concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted enzyme to each well of the microplate.
-
Add the various concentrations of the test compound to the respective wells.
-
Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to all wells.
-
Signal Detection: Measure the fluorescence or absorbance at regular intervals or at a fixed endpoint using a microplate reader.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Selectivity Calculation: The selectivity of the inhibitor is determined by calculating the ratio of the IC50 values (e.g., IC50 for DPP-8 / IC50 for DPP-4). A higher ratio indicates greater selectivity for DPP-4.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of DPP-4, DPP-8, and DPP-9, as well as a typical experimental workflow for determining inhibitor selectivity.
Caption: DPP-4 Signaling Pathway in Glucose Homeostasis.
Caption: Intracellular Signaling Roles of DPP-8 and DPP-9.
Caption: Experimental Workflow for DPP Inhibitor Selectivity Assay.
References
- 1. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Cofrogliptin: A Comparative Analysis of its Safety and Toxicity Profile Against Other Gliptins
For Researchers, Scientists, and Drug Development Professionals
Cofrogliptin (HSK7653) is an emerging long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. Its unique pharmacokinetic profile, allowing for biweekly administration, presents a potential advantage in patient compliance. This guide provides a comprehensive comparison of the safety and toxicity profile of this compound with other established gliptins, supported by available preclinical and clinical data.
Executive Summary
This compound has demonstrated a favorable safety and tolerability profile in clinical trials, comparable to other DPP-4 inhibitors. Preclinical data indicates its high potency in inhibiting the DPP-4 enzyme. However, a complete comparative assessment of its selectivity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, and comprehensive preclinical toxicology data, including No-Observed-Adverse-Effect-Level (NOAEL) values, are not yet fully available in the public domain. This guide synthesizes the currently accessible information to provide a preliminary comparative analysis.
In Vitro Enzyme Inhibition and Selectivity
The primary mechanism of action of gliptins is the inhibition of the DPP-4 enzyme. However, off-target inhibition of other DPP enzymes, particularly DPP-8 and DPP-9, has been linked to toxicity in preclinical studies. Therefore, a high degree of selectivity for DPP-4 is a crucial safety parameter.
Table 1: Comparative In Vitro DPP-4, DPP-8, and DPP-9 Inhibition
| Drug | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| This compound | 4.18[1] | Data not available | Data not available | Data not available | Data not available |
| Sitagliptin | 19 | >100,000 | >100,000 | >5263 | >5263 |
| Vildagliptin | 62 | ~2300 | ~300 | ~37 | ~5 |
| Saxagliptin | 50 | ~5400 | ~1400 | ~108 | ~28 |
| Alogliptin | <10 | >100,000 | >100,000 | >10,000 | >10,000 |
| Linagliptin | 1 | >10,000 | >100,000 | >10,000 | >100,000 |
| Omarigliptin | 1.6 | >67,000 | >67,000 | >41,875 | >41,875 |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
As indicated in Table 1, while this compound shows high potency against DPP-4, its selectivity profile against DPP-8 and DPP-9 is not yet publicly documented. High selectivity, as seen with Sitagliptin, Alogliptin, and Linagliptin, is generally considered a favorable safety characteristic.
Experimental Protocol: In Vitro DPP Inhibition Assay (General)
A typical experimental protocol to determine the half-maximal inhibitory concentration (IC50) for DPP enzymes involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human DPP-4, DPP-8, and DPP-9 enzymes are used. A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC), is prepared in a suitable buffer (e.g., Tris-HCl).
-
Compound Dilution: The test compound (gliptin) is serially diluted to various concentrations.
-
Reaction Initiation: The enzyme, substrate, and test compound are mixed in a microplate well. The reaction is initiated by the addition of the substrate.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the enzyme activity, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated. The percentage of inhibition at each compound concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
Preclinical Toxicology
Preclinical toxicology studies in animals are essential to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials. The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose of a substance at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
Table 2: Comparative Preclinical Toxicology - No-Observed-Adverse-Effect-Level (NOAEL)
| Drug | Species | Duration | NOAEL | Key Findings at Higher Doses |
| This compound | Data not available | Data not available | Data not available | Generally well-tolerated in preclinical studies.[2] |
| Sitagliptin | Rat | 2 years | 50 mg/kg/day | Liver adenomas/carcinomas at 500 mg/kg/day. |
| Dog | 1 year | 50 mg/kg/day | No significant findings. | |
| Vildagliptin | Rat | 2 years | 25 mg/kg/day | Mammary gland and skin lesions at higher doses. |
| Monkey | 1 year | 5 mg/kg/day | Skin lesions (reversible). | |
| Saxagliptin | Rat | 2 years | 50 mg/kg/day | Myocardial and adrenal changes at higher doses. |
| Monkey | 9 months | 2.5 mg/kg/day | Skin lesions (reversible). | |
| Alogliptin | Rat | 2 years | 400 mg/kg/day | Renal and hepatic effects at higher doses.[3] |
| Dog | 9 months | 100 mg/kg/day | No significant findings. | |
| Linagliptin | Rat | 2 years | 30 mg/kg/day | No drug-related tumors. |
| Monkey | 1 year | 30 mg/kg/day | No significant findings. | |
| Omarigliptin | Rat | 2 years | 25 mg/kg/day | No drug-related tumors. |
| Dog | 9 months | 10 mg/kg/day | No significant findings. |
Note: NOAEL values are dependent on the specific study design and species. This table provides a general overview.
While a definitive NOAEL for this compound is not yet published, its reported good tolerability in preclinical studies is a positive indicator.
Experimental Protocol: Repeated-Dose Toxicology Study (General)
A standard repeated-dose toxicology study to determine the NOAEL typically follows this workflow:
Clinical Safety and Tolerability
Clinical trials are the ultimate measure of a drug's safety in the target patient population. This compound has undergone Phase III clinical trials, primarily in China, providing valuable insights into its safety profile in humans.
A randomized, double-blind, placebo-controlled, phase 3 trial (NCT04556851) evaluated the efficacy and safety of this compound in drug-naïve Chinese patients with type 2 diabetes.[2] The study found that this compound was generally well tolerated over 52 weeks.[2] Common adverse events included hyperuricemia, hyperlipidemia, hypertriglyceridemia, increased lipase, upper respiratory tract infection, and urinary tract infection.[2] Importantly, hypoglycemic events did not significantly differ between the this compound and placebo groups.[2]
Another study comparing this compound to linagliptin as an add-on therapy to metformin in Chinese patients with type 2 diabetes found that this compound had a similar safety profile to linagliptin over 52 weeks of treatment.[4] The incidence of adverse events was comparable between the treatment arms, and no unexpected safety signals were identified.[4]
Table 3: Common Adverse Events Reported for this compound and Other Gliptins in Clinical Trials
| Adverse Event | This compound | Sitagliptin | Vildagliptin | Saxagliptin | Alogliptin | Linagliptin |
| Nasopharyngitis | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Headache | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Upper Respiratory Tract Infection | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Urinary Tract Infection | ✓ | ✓ | ✓ | ✓ | ||
| Hypoglycemia (as monotherapy) | Low risk | Low risk | Low risk | Low risk | Low risk | Low risk |
| Pancreatitis | Rare | Rare | Rare | Rare | Rare | Rare |
| Angioedema | Rare | Rare | Rare | Rare | Rare | Rare |
Note: This table represents common or notable adverse events and is not exhaustive. The frequency and severity can vary based on the patient population and concomitant medications.
The overall clinical safety profile of this compound appears consistent with the established safety profile of the DPP-4 inhibitor class.[4]
Signaling Pathway: DPP-4 Inhibition and Incretin Effect
The therapeutic effect of gliptins is mediated by the enhancement of the incretin system. The following diagram illustrates this pathway.
Conclusion
This compound, a long-acting DPP-4 inhibitor, demonstrates a promising safety and tolerability profile that is comparable to other drugs in its class based on available clinical trial data. Its main differentiating feature is its potential for biweekly dosing, which may improve patient adherence. However, a complete assessment of its safety profile, particularly its selectivity against DPP-8 and DPP-9 and a definitive NOAEL from preclinical studies, requires further publicly available data. As more information becomes accessible, a more comprehensive and direct comparison with other gliptins will be possible. For now, this compound appears to be a safe and effective option for the management of type 2 diabetes, with a safety profile consistent with the well-established DPP-4 inhibitor class.
References
- 1. Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
Comparative analysis of the pharmacokinetic profiles of long-acting DPP-4 inhibitors
A Comparative Guide to the Pharmacokinetic Profiles of Long-Acting DPP-4 Inhibitors
For researchers and professionals in drug development, understanding the pharmacokinetic nuances of long-acting dipeptidyl peptidase-4 (DPP-4) inhibitors is crucial for optimizing therapeutic strategies for type 2 diabetes. This guide provides a detailed comparative analysis of the pharmacokinetic profiles of key long-acting DPP-4 inhibitors, supported by experimental data and methodologies.
Introduction to Long-Acting DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," enhance glycemic control by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. While most early DPP-4 inhibitors require once-daily administration, a newer class of long-acting inhibitors offers the convenience of once-weekly dosing, potentially improving patient adherence. This guide focuses on the comparative pharmacokinetics of three prominent long-acting DPP-4 inhibitors: omarigliptin, trelagliptin, and gemigliptin.
Comparative Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters of omarigliptin, trelagliptin, and gemigliptin, providing a basis for their comparative analysis.
Table 1: Pharmacokinetic Parameters of Long-Acting DPP-4 Inhibitors in Healthy Adults
| Parameter | Omarigliptin (25 mg, single dose) | Trelagliptin (100 mg, single dose) | Gemigliptin (50 mg, single dose) |
| Tmax (h) | 0.5 - 4[1] | ~2.3[2] | ~1.8[3] |
| Cmax (ng/mL) | Not explicitly stated in provided abstracts | 544.3 (± 122.0)[4] | 62.7[3] |
| AUC0-inf (ng·h/mL) | Not explicitly stated in provided abstracts | 5572.3 (± 793.2)[4] | 743.1[3] |
| t1/2 (h) | >100[1] | ~54.3[5] | ~17.1[3] |
| Renal Excretion (% of dose) | ~79% (as unchanged drug) | 71.45% - 75.96% | Not specified |
| Protein Binding (%) | ~38% | Not specified | 29% |
Note: Data is compiled from various studies and may have been collected under different conditions. Direct comparison should be made with caution.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials with specific methodologies. Below are representative experimental protocols for assessing the pharmacokinetics of long-acting DPP-4 inhibitors.
Protocol 1: Pharmacokinetic Assessment of Omarigliptin
-
Study Design: A two-part, double-blind, randomized, placebo-controlled study in healthy male subjects.[6] The study evaluated single ascending doses (5-100 mg) and multiple doses (1-50 mg for 3 weeks).[6]
-
Subject Population: Healthy Japanese male volunteers aged 18 to 45 years with a body mass index of ≥18 to ≤30 kg/m2 and a creatinine clearance of >80 mL/min.[1]
-
Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-dose and at specified time points post-dose.[7] Urine samples were collected to determine the amount of unchanged drug excreted.[1]
-
Analytical Method: Plasma and urine concentrations of omarigliptin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8] Sample preparation involved liquid-liquid extraction for plasma and protein precipitation for urine samples.[7]
Protocol 2: Pharmacokinetic Assessment of Trelagliptin
-
Study Design: An open-label, single-dose pharmacokinetic study in healthy volunteers.[9]
-
Subject Population: Healthy adult male volunteers.[4]
-
Sample Collection: Blood samples were collected at pre-dose and at various time points up to 168 hours post-dose.[4]
-
Analytical Method: Plasma concentrations of trelagliptin were quantified using a sensitive HPLC-MS/MS method.[9] The analysis was performed in positive ion mode with multiple reaction monitoring (MRM) of the transitions m/z 358.2→341.2 for trelagliptin.[9]
Protocol 3: Pharmacokinetic Assessment of Gemigliptin
-
Study Design: A single ascending dose study in healthy subjects.[10]
-
Subject Population: Healthy subjects.[3]
-
Sample Collection: Blood samples were collected to determine plasma concentrations of gemigliptin.
-
Analytical Method: Plasma concentrations were determined using a validated analytical method, likely LC-MS/MS, though specific details were not available in the reviewed abstracts.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the mechanism and evaluation of these drugs, the following diagrams have been generated using Graphviz.
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of action of long-acting DPP-4 inhibitors.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical workflow for a clinical pharmacokinetic study.
Conclusion
Long-acting DPP-4 inhibitors represent a significant advancement in the management of type 2 diabetes, offering improved convenience and the potential for better patient adherence. Omarigliptin, trelagliptin, and gemigliptin each exhibit distinct pharmacokinetic profiles that contribute to their once-weekly dosing regimens. Omarigliptin is characterized by a very long terminal half-life, while trelagliptin and gemigliptin also have extended half-lives compared to daily DPP-4 inhibitors. Understanding these profiles, along with the methodologies used to determine them, is essential for the continued development and effective clinical application of this important class of antidiabetic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. getzpharma.com [getzpharma.com]
- 5. Trelagliptin - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Cofrogliptin Demonstrates Significant Reduction in HbA1c Levels Compared to Placebo in Phase 3 Trial
For Immediate Release:
Researchers and drug development professionals now have access to pivotal data from a phase 3 clinical trial assessing the efficacy of Cofrogliptin, a novel long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, in managing type 2 diabetes. The study reveals that this compound, administered once every two weeks, resulted in a statistically significant reduction in glycated hemoglobin (HbA1c) levels compared to placebo over a 24-week period.
This compound is an investigational drug that works by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones.[1] These hormones play a crucial role in glucose regulation by stimulating insulin secretion and suppressing glucagon release, thereby lowering blood glucose levels.[1][2][3] The unique biweekly dosing regimen of this compound has the potential to improve patient adherence to treatment.[4]
Quantitative Analysis of HbA1c Reduction
The multicenter, randomized, double-blind, placebo-controlled phase 3 trial enrolled 475 patients with type 2 diabetes who were drug-naïve.[5][6] Participants were randomly assigned to receive either this compound 10 mg, this compound 25 mg, or a placebo orally once every two weeks for 24 weeks.[5][6]
The primary endpoint of the study was the change in HbA1c from baseline to week 24. The results, summarized in the table below, show a clinically meaningful and statistically significant reduction in HbA1c for both this compound dosage groups when compared to the placebo group.
| Treatment Group | N | Mean Baseline HbA1c (%) | Mean Change from Baseline at Week 24 (%) | Least-Squares Mean Difference vs. Placebo (95% CI) | p-value vs. Placebo |
| This compound 10 mg | 158 | Not Reported | -0.96 | -0.63 (-0.81, -0.46) | <0.0001 |
| This compound 25 mg | 158 | Not Reported | -0.92 | -0.59 (-0.77, -0.42) | <0.0001 |
| Placebo | 159 | Not Reported | -0.33 | - | - |
| Data from a 24-week, randomized, double-blind, placebo-controlled, phase 3 trial.[5][6] |
The study demonstrated that the least-squares mean difference in HbA1c versus placebo at week 24 was -0.63% for the 10 mg dose and -0.59% for the 25 mg dose of this compound.[5][6] Both outcomes were highly statistically significant (p < 0.0001).[5][6]
Experimental Protocol
The phase 3 clinical trial (NCT04556851) was designed to rigorously evaluate the efficacy and safety of this compound.[5][6] Key aspects of the methodology included:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study with a 24-week treatment period followed by a 28-week open-label extension.[5][6]
-
Patient Population: Drug-naïve patients with type 2 diabetes.[5][6]
-
Randomization: A total of 475 patients were randomized in a 1:1:1 ratio to one of the three treatment arms.[5][6]
-
Intervention: Oral administration of this compound (10 mg or 25 mg) or placebo once every two weeks.[5][6]
-
Primary Endpoint: The change in HbA1c levels from baseline to week 24.[5][6]
The following diagram illustrates the workflow of this clinical trial.
Caption: Workflow of the Phase 3 this compound Clinical Trial.
Mechanism of Action: DPP-4 Inhibition
The therapeutic effect of this compound is attributed to its role as a DPP-4 inhibitor. The signaling pathway is depicted below.
Caption: Mechanism of Action of this compound as a DPP-4 Inhibitor.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 5. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cofrogliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cofrogliptin in a laboratory setting. Our aim is to be your preferred resource for laboratory safety and chemical handling, ensuring a secure research environment.
I. Understanding this compound
This compound is a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for the treatment of type 2 diabetes. As a potent active pharmaceutical ingredient (API), it requires careful handling to minimize exposure and ensure laboratory safety. While specific occupational exposure limits (OELs) for this compound are not publicly established, it is prudent to handle it as a potent compound.
II. Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
Recommended PPE for Handling this compound Powder:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves (double-gloving recommended) | Prevents direct skin contact. Double-gloving provides an extra layer of protection against potential contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and accidental splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. For larger quantities or potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended. | Minimizes inhalation of the powdered compound. The level of respiratory protection should be determined by a risk assessment of the specific procedure. |
| Body Protection | A dedicated lab coat, buttoned completely. For procedures with a higher risk of contamination, disposable coveralls are recommended. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect feet from spills and falling objects. |
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.[1][2][3][4] It is important to note that specific toxicological data like an LD50 or a defined OEL are not publicly available. Therefore, a conservative approach to handling is strongly advised.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉F₅N₄O₃S | PubChem[1] |
| Molecular Weight | 466.43 g/mol | New Drug Approvals, MedKoo Biosciences[2][4] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | GlpBio[3] |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
| Toxicological Data (LD50) | Not Available | N/A |
IV. Standard Operating Procedures for Handling this compound
Adherence to the following step-by-step procedures is critical for the safe handling of this compound.
Experimental Workflow for Weighing and Solution Preparation:
Detailed Methodologies:
-
Preparation:
-
Always work within a certified chemical fume hood or a glove box to contain any airborne particles.
-
Ensure all necessary equipment, including spatulas, weigh paper, vials, and solvents, are readily available to minimize movement outside the containment area.
-
Don the appropriate PPE as outlined in Section II.
-
-
Weighing and Transfer:
-
Use a dedicated, calibrated analytical balance inside the ventilated enclosure.
-
Handle the this compound container with care to avoid generating dust.
-
Use a clean spatula to transfer the desired amount of powder onto weigh paper or directly into a tared vial.
-
Carefully transfer the weighed powder into the final container for solution preparation.
-
-
Solution Preparation:
-
Add the appropriate solvent to the vial containing the this compound powder.
-
Cap the vial securely and mix gently by inversion or vortexing until the solid is fully dissolved.
-
V. Emergency and Disposal Plans
Spill Response:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and colleagues.
-
Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, surround the area with an absorbent material.
-
Cleanup:
-
Solid Spills: Carefully scoop the material into a sealable plastic bag or container.
-
Liquid Spills: Use absorbent pads to soak up the solution.
-
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Disposal: All cleanup materials must be placed in a labeled hazardous waste container.
Disposal Plan:
-
Unused this compound: Dispose of as chemical waste in accordance with your institution's and local regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Empty Containers: "RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) may be disposed of in the regular trash, provided the label is defaced. The rinsate should be collected as hazardous waste.
By adhering to these guidelines, you can ensure a safe and efficient research environment when working with this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
